molecular formula C20H36O3 B602798 Erythroxytriol P

Erythroxytriol P

Cat. No.: B602798
M. Wt: 324.5 g/mol
InChI Key: OBDGLMHTEAXTDJ-MOTXFUKVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythroxytriol P is a useful research compound. Its molecular formula is C20H36O3 and its molecular weight is 324.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2R,4aR,4bS,8aR,10aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O3/c1-17(2)8-5-6-15-19(4)11-10-18(3,16(22)13-21)12-14(19)7-9-20(15,17)23/h14-16,21-23H,5-13H2,1-4H3/t14-,15+,16?,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDGLMHTEAXTDJ-MOTXFUKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2C1(CCC3C2(CCC(C3)(C)C(CO)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@]2([C@@H](C1)CC[C@]3([C@H]2CCCC3(C)C)O)C)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Erythroxytriol P: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythroxytriol P is a naturally occurring diterpenoid that has been identified in select plant species. This technical guide provides a comprehensive overview of the known natural sources of this compound and details a plausible experimental protocol for its isolation and purification. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development who are interested in the procurement and study of this compound. It is important to note that, based on a comprehensive review of scientific literature, there is currently no available information on the biological activity or associated signaling pathways of this compound.

Natural Sources of this compound

This compound has been identified as a constituent of the heartwood of Erythroxylum monogynum, a small evergreen tree belonging to the Erythroxylaceae family. This plant is indigenous to Sri Lanka and India. Additionally, some sources suggest its presence in Sapium discolor and the bark of Erythroxylum cuneatum. The primary and most well-documented source remains the heartwood of Erythroxylum monogynum.

Table 1: Documented Natural Sources of this compound

Plant SpeciesFamilyPlant Part
Erythroxylum monogynumErythroxylaceaeHeartwood
Sapium discolorEuphorbiaceaeNot Specified
Erythroxylum cuneatumErythroxylaceaeBark

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular FormulaC₂₀H₃₆O₃
Molecular Weight324.5 g/mol
Compound TypeDiterpenoid

Experimental Protocol for the Isolation of this compound

Plant Material Collection and Preparation
  • Collection: Obtain heartwood from mature Erythroxylum monogynum trees.

  • Drying: Air-dry the heartwood shavings or chips in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grinding: Mill the dried heartwood into a coarse powder to increase the surface area for extraction.

Extraction
  • Apparatus: Set up a Soxhlet extraction apparatus.

  • Solvent: Use n-hexane as the extraction solvent.

  • Procedure:

    • Place the powdered heartwood (e.g., 1 kg) in a large cellulose (B213188) thimble and insert it into the Soxhlet extractor.

    • Fill the boiling flask with n-hexane (e.g., 3 L).

    • Heat the solvent to its boiling point and carry out the extraction for approximately 48-72 hours, or until the solvent in the siphon tube runs clear.

  • Concentration: After extraction, concentrate the n-hexane extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude oleoresin.

Purification by Column Chromatography
  • Stationary Phase: Prepare a silica (B1680970) gel (60-120 mesh) slurry in n-hexane and pack it into a glass chromatography column.

  • Sample Loading: Dissolve the crude oleoresin in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate (B1210297).

    • Start with 100% n-hexane.

    • Gradually increase the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, and so on, n-hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate (e.g., 50 mL each) and monitor the separation using Thin Layer Chromatography (TLC).

Thin Layer Chromatography (TLC) Monitoring
  • Plates: Use pre-coated silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase: A suitable solvent system would be n-hexane:ethyl acetate (e.g., 8:2 or 7:3 v/v).

  • Visualization: Visualize the spots under UV light (254 nm) and by staining with a suitable reagent, such as a vanillin-sulfuric acid spray followed by heating.

  • Pooling: Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.

Recrystallization for Final Purity
  • Solvent Selection: Dissolve the combined, concentrated fractions containing this compound in a minimal amount of a suitable hot solvent (e.g., methanol (B129727) or acetone).

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it at 4°C to facilitate the formation of crystals.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum to obtain pure this compound.

Visualization of Methodologies

Experimental Workflow for Isolation

G start Start: Erythroxylum monogynum Heartwood prep Preparation: Drying and Grinding start->prep extraction Soxhlet Extraction (n-hexane) prep->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Oleoresin concentration->crude_extract column_chrom Silica Gel Column Chromatography (n-hexane:ethyl acetate gradient) crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc TLC Monitoring fraction_collection->tlc pooling Pooling of Fractions tlc->pooling recrystallization Recrystallization pooling->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

A thorough review of the existing scientific literature reveals a significant gap in the understanding of the biological role of this compound. To date, no studies have been published detailing its pharmacological activities or its interactions with any biological signaling pathways. The research on the rich chemical diversity of the Erythroxylum genus has historically focused on its tropane (B1204802) alkaloids. While other diterpenoids from different plant genera have shown a wide range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities, such properties have not been investigated for this compound.

This lack of data presents a valuable opportunity for future research to explore the potential therapeutic applications of this diterpenoid.

Logical Relationship of Diterpenoids in Erythroxylum monogynum

While no signaling pathways for this compound are known, the following diagram illustrates the logical classification of diterpenoids found within its primary natural source.

G erythroxylum Erythroxylum monogynum diterpenoids Diterpenoids erythroxylum->diterpenoids contains erythroxytriol_p This compound diterpenoids->erythroxytriol_p is a other_diterpenoids Other Diterpenoids (e.g., Erythroxytriol Q, etc.) diterpenoids->other_diterpenoids includes

Caption: Classification of this compound.

Conclusion and Future Directions

This compound is a diterpenoid naturally occurring in the heartwood of Erythroxylum monogynum. While its chemical structure has been elucidated, its biological functions remain unexplored. The isolation protocol detailed in this guide provides a robust framework for obtaining this compound for further study. Future research should focus on screening this compound for a range of biological activities to uncover its potential as a therapeutic agent. Elucidating its mechanism of action and identifying any interacting signaling pathways will be critical next steps in understanding the pharmacological relevance of this natural product.

An In-depth Technical Guide to the Putative Biosynthesis of Erythroxytriol P in Erythroxylum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific biosynthetic pathway of Erythroxytriol P in Erythroxylum has not been fully elucidated in published scientific literature. This guide, therefore, presents a putative pathway based on the established principles of diterpenoid biosynthesis in plants. The experimental protocols provided are general methodologies applicable to the study of diterpenoid biosynthesis and are intended to serve as a framework for future research into the formation of this compound.

Introduction

This compound is a diterpenoid natural product with the chemical formula C₂₀H₃₆O₃, identified by the CAS number 7121-99-5. It has been isolated from species of the Erythroxylum genus, notably from the heartwood of Erythroxylum monogynum. Diterpenoids in Erythroxylum are a diverse group of secondary metabolites, and while the biosynthesis of tropane (B1204802) alkaloids like cocaine in this genus has been extensively studied, the pathways leading to its diterpenoid constituents are less understood. A review of the chemical constituents of Erythroxylum species highlights the presence of a variety of diterpene skeletons, yet explicitly states that studies focusing on their biosynthetic pathways have not been reported to date[1][2][3][4][5].

This technical guide aims to provide a comprehensive overview of the probable biosynthetic pathway of this compound, drawing parallels from the general diterpenoid biosynthetic machinery known in plants. It includes a proposed logical pathway, quantitative data on diterpenoid content in Erythroxylum, and detailed experimental protocols that can be adapted to investigate this specific pathway.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of diterpenoids in plants universally originates from the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). The formation of the diverse array of diterpene skeletons is then catalyzed by two main classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).

The proposed biosynthetic pathway for this compound can be conceptualized in the following stages:

Stage 1: Formation of the Diterpene Scaffold from GGPP

The initial step is the cyclization of the linear precursor GGPP, which is formed through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. This cyclization is catalyzed by diTPSs. Plant diTPSs are categorized into two classes. Class II diTPSs initiate cyclization by protonating the terminal double bond of GGPP, leading to a bicyclic diphosphate intermediate, typically a copalyl diphosphate (CPP) isomer. Class I diTPSs then utilize this intermediate, ionizing the diphosphate group to generate further cyclized and rearranged hydrocarbon skeletons. For the formation of this compound, a specific diTPS in Erythroxylum would catalyze the formation of a characteristic diterpene backbone.

Stage 2: Functionalization of the Diterpene Scaffold

Following the formation of the hydrocarbon skeleton, a series of oxidative modifications are introduced by CYPs. These enzymes are heme-containing monooxygenases that catalyze reactions such as hydroxylation, which are crucial for the synthesis of more complex and functionalized diterpenoids like this compound. Given that this compound possesses three hydroxyl groups (as implied by "triol"), it is highly probable that multiple CYP-mediated hydroxylation steps are involved in its biosynthesis.

Below is a diagram illustrating the proposed general workflow for the biosynthesis of a tri-hydroxylated diterpenoid like this compound.

Erythroxytriol_P_Biosynthesis cluster_0 Upstream Pathway (Plastid) cluster_1 Diterpene Scaffold Formation cluster_2 Scaffold Functionalization (ER) MEP MEP Pathway GGPP Geranylgeranyl Diphosphate (GGPP) MEP->GGPP diTPS Diterpene Synthase(s) (diTPS) GGPP->diTPS Diterpene_Scaffold Diterpene Hydrocarbon Scaffold diTPS->Diterpene_Scaffold CYP1 Cytochrome P450 Monooxygenase 1 Diterpene_Scaffold->CYP1 Hydroxylated_Intermediate1 Mono-hydroxylated Diterpene CYP1->Hydroxylated_Intermediate1 CYP2 Cytochrome P450 Monooxygenase 2 Hydroxylated_Intermediate1->CYP2 Hydroxylated_Intermediate2 Di-hydroxylated Diterpene CYP2->Hydroxylated_Intermediate2 CYP3 Cytochrome P450 Monooxygenase 3 Hydroxylated_Intermediate2->CYP3 Erythroxytriol_P This compound CYP3->Erythroxytriol_P

A putative biosynthetic pathway for this compound.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound, such as enzyme kinetics or metabolite concentrations, are not available in the current literature. However, studies on Erythroxylum species have reported the total content of diterpenes in different plant tissues. This information provides a baseline for understanding the prevalence of this class of compounds in the genus.

Erythroxylum SpeciesPlant PartTotal Diterpene Content (% dry mass)Reference
E. australeStems0.09 - 1.8
E. pictumStems0.09 - 1.8

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments that would be essential for this research.

Protocol for Identification and Cloning of Candidate Genes

Objective: To identify and isolate candidate diTPS and CYP genes from a target Erythroxylum species.

Methodology:

  • RNA Extraction and Transcriptome Sequencing:

    • Harvest young, biosynthetically active tissues from the Erythroxylum species of interest (e.g., leaves, stems, or roots).

    • Immediately freeze the tissue in liquid nitrogen to preserve RNA integrity.

    • Extract total RNA using a suitable plant RNA extraction kit or a CTAB-based method.

    • Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

    • Perform transcriptome sequencing (RNA-seq) on a high-throughput sequencing platform.

  • Bioinformatic Analysis and Gene Identification:

    • Assemble the transcriptome reads de novo or by mapping to a reference genome if available.

    • Perform functional annotation of the assembled transcripts.

    • Identify candidate diTPS and CYP genes by searching the annotated transcriptome for sequences with homology to known plant diTPS and CYP families involved in diterpenoid biosynthesis (e.g., CYP71, CYP85 clans).

  • Gene Cloning:

    • Design gene-specific primers based on the identified candidate sequences.

    • Synthesize cDNA from the extracted RNA.

    • Amplify the full-length coding sequences of the candidate genes using PCR.

    • Clone the amplified PCR products into a suitable cloning vector.

    • Verify the sequence of the cloned genes by Sanger sequencing.

Protocol for Heterologous Expression and in vitro Enzyme Assays

Objective: To functionally characterize the candidate diTPS and CYP enzymes.

Methodology:

  • Heterologous Expression:

    • Subclone the coding sequences of the candidate genes into an appropriate expression vector (e.g., pET-28a(+) for E. coli or a yeast expression vector).

    • Transform the expression constructs into a suitable host organism (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

    • Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

    • Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • in vitro diTPS Assay:

    • Prepare a reaction mixture containing an assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT), the purified diTPS enzyme, and GGPP as the substrate.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for 1-2 hours.

    • Stop the reaction and extract the diterpene products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the diterpene scaffold produced.

  • in vitro CYP Assay:

    • Reconstitute the purified CYP enzyme with a cytochrome P450 reductase (CPR) in a reaction mixture containing a buffer, the diterpene substrate (from the diTPS assay), and NADPH as a cofactor.

    • Incubate the reaction and then extract the products.

    • Analyze the products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated diterpenoids.

Protocol for Metabolite Analysis in Erythroxylum

Objective: To identify and quantify this compound and its potential precursors in plant tissues.

Methodology:

  • Metabolite Extraction:

    • Grind frozen plant tissue to a fine powder.

    • Extract the metabolites with a suitable organic solvent (e.g., methanol, ethyl acetate, or a mixture).

    • Concentrate the extract under reduced pressure.

  • Chromatographic Separation and Detection:

    • Resuspend the extract in an appropriate solvent for analysis.

    • Perform GC-MS or LC-MS analysis.

    • For GC-MS, derivatization (e.g., silylation) may be necessary for polar compounds like this compound.

    • For LC-MS, use a suitable column (e.g., C18) and a gradient elution program.

    • Identify this compound and other diterpenoids by comparing their retention times and mass spectra with authentic standards or by detailed analysis of their fragmentation patterns.

    • Quantify the metabolites using a standard curve of a known compound.

The following diagram illustrates a general experimental workflow for the elucidation of a diterpenoid biosynthetic pathway.

Experimental_Workflow cluster_3 Gene Discovery cluster_4 Functional Characterization cluster_5 in vivo Analysis RNA_Seq Transcriptome Sequencing of Erythroxylum Gene_ID Identification of Candidate diTPS & CYP Genes RNA_Seq->Gene_ID Cloning Gene Cloning Gene_ID->Cloning Expression Heterologous Expression Cloning->Expression Assay in vitro Enzyme Assays Expression->Assay Product_ID Product Identification (GC-MS, LC-MS) Assay->Product_ID Metabolite_Analysis Metabolite Profiling (GC-MS, LC-MS) Product_ID->Metabolite_Analysis Compare Products Metabolite_Extraction Metabolite Extraction from Plant Tissue Metabolite_Extraction->Metabolite_Analysis

An experimental workflow for diterpenoid pathway elucidation.

Conclusion and Future Perspectives

The biosynthesis of this compound in Erythroxylum represents an unexplored area of plant natural product chemistry. While the complete pathway remains to be discovered, the foundational knowledge of diterpenoid biosynthesis provides a solid framework for future research. The protocols and putative pathway outlined in this guide are intended to serve as a starting point for researchers aiming to unravel the enzymatic steps leading to this and other diterpenoids in the medicinally important Erythroxylum genus. Future work involving a combination of transcriptomics, functional genomics, and metabolomics will be crucial to identify the specific diTPSs and CYPs responsible for the synthesis of this compound and to understand its physiological role in the plant. Such knowledge could pave the way for the biotechnological production of this and other potentially valuable diterpenoids.

References

Unraveling Erythroxytriol P: A Diterpenoid from the Genus Erythroxylum

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 1, 2025 – Erythroxytriol P, a natural product of interest to researchers in drug development and the natural sciences, has been identified as the pimarane (B1242903) diterpenoid, (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triol . This technical guide provides a comprehensive overview of its known physical and chemical properties based on available data, offering a resource for scientists and professionals in the field.

Chemical Identity and Structure

This compound is a diterpenoid, a class of organic compounds composed of four isoprene (B109036) units. Its systematic chemical name is (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triol, and it is registered under the CAS number 7121-99-5[1][2][3]. The molecular formula of this compound is C₂₀H₃₆O₃, with a corresponding molecular weight of 324.5 g/mol [4].

The core structure is a pimarane skeleton, a tricyclic diterpene framework. Key functional groups include three hydroxyl (-OH) groups, classifying it as a triol. The specific stereochemistry is denoted by the prefixes in its systematic name.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 7121-99-5
Molecular Formula C₂₀H₃₆O₃
Molecular Weight 324.5 g/mol
Physical Form Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

It is important to note that quantitative data such as melting point, boiling point, and optical rotation are not available in the reviewed literature.

Natural Source and Isolation

This compound is a natural product isolated from plants of the genus Erythroxylum. While some commercial suppliers initially suggested its origin from Sapium discolor, the structural classification as a pimarane diterpenoid strongly aligns with compounds found in Erythroxylum species. Specifically, pimarane diterpenoids have been reported in the timber extracts of Erythroxylum cuneatum and Erythroxylum sideroxyloides.

General Experimental Protocol for Diterpenoid Isolation from Erythroxylum

Detailed experimental protocols for the specific isolation of this compound are not available. However, a general workflow for the extraction and isolation of diterpenoids from Erythroxylum species can be outlined based on common phytochemical practices.

A generalized workflow for the isolation of diterpenoids from plant sources.

Chemical Synthesis

Some commercial sources have suggested that this compound can be synthesized via the ozonolysis of 2-hydroxy-3-phenylacetophenone. However, this synthetic route is highly improbable for the formation of a complex pimarane diterpenoid structure and is likely erroneous information. The synthesis of such a molecule would typically involve a multi-step total synthesis approach.

Biological Activity and Signaling Pathways

Currently, there is no information available in the public scientific literature regarding the biological activity of this compound or any signaling pathways in which it may be involved. The genus Erythroxylum is known for producing a wide range of bioactive compounds, including tropane (B1204802) alkaloids and various diterpenoids with cytotoxic, antimicrobial, and anti-inflammatory activities. Further research is required to determine if this compound exhibits any such properties.

Future Directions

The definitive structural elucidation and characterization of this compound require access to the primary scientific literature describing its isolation. Future research should focus on isolating this compound from its natural source, Erythroxylum species, to obtain detailed spectroscopic data (¹H-NMR, ¹³C-NMR, MS, IR) and to determine its key physical properties. Subsequently, comprehensive biological screening is necessary to elucidate its pharmacological potential and mechanism of action.

Logical flow from identification to future research needs for this compound.

References

An In-Depth Technical Guide to Erythroxytriol P (CAS 7121-99-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in publicly accessible scientific literature regarding Erythroxytriol P is limited. This guide consolidates the existing data and provides a general overview based on its chemical classification. Further dedicated research is necessary to fully elucidate its properties and potential applications.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 7121-99-5, is a naturally occurring diterpenoid. It has been identified as a constituent of plants such as Erythroxylum monogynum and Sapium discolor.[1][2] Chemically, it is classified as a pimarane-type diterpenoid, a diverse class of secondary metabolites known for a range of biological activities.[3][4] This guide aims to provide a comprehensive overview of the available technical information on this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These data are based on information from chemical supplier databases and general literature on diterpenoids.

PropertyValueReference
Systematic Name (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triolN/A
CAS Number 7121-99-5N/A
Molecular Formula C₂₀H₃₆O₃N/A
Molecular Weight 324.5 g/mol N/A
Appearance Solid (form may vary)N/A
Solubility Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.N/A

Biological Activity and Potential Applications

While specific quantitative biological data for this compound is not extensively reported in the literature, the broader class of pimarane (B1242903) diterpenoids has been shown to exhibit a variety of pharmacological activities.[3] These include:

  • Antimicrobial activity: Many pimarane diterpenoids have demonstrated inhibitory effects against various bacteria and fungi.

  • Anti-inflammatory effects: Some compounds in this class have been shown to reduce inflammation in preclinical models.

  • Cytotoxic activity: Certain pimarane diterpenoids have been investigated for their potential as anticancer agents due to their ability to induce cell death in cancer cell lines.

The presence of the pimarane skeleton in this compound suggests that it may share some of these biological properties. However, without specific experimental data, its therapeutic potential remains speculative. Further research is required to determine its specific biological targets and mechanisms of action.

Experimental Protocols

General Isolation Procedure for Diterpenoids from Plant Material

The following workflow outlines a typical procedure for the isolation of diterpenoids like this compound from its natural plant sources.

G start Plant Material (e.g., leaves, stems) drying Drying and Grinding start->drying extraction Solvent Extraction (e.g., ethanol (B145695), methanol) drying->extraction filtration Filtration and Concentration extraction->filtration partitioning Liquid-Liquid Partitioning filtration->partitioning chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->chromatography hplc Semi-preparative HPLC chromatography->hplc isolation Isolation of Pure Compound hplc->isolation elucidation Structure Elucidation (NMR, MS) isolation->elucidation

Caption: General workflow for the isolation of diterpenoids.

Methodology:

  • Collection and Preparation of Plant Material: The relevant parts of the plant (e.g., leaves and twigs of Sapium discolor) are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, typically using a Soxhlet apparatus or maceration.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is often subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The resulting fractions are then separated using various chromatographic techniques. This usually involves column chromatography over silica (B1680970) gel, Sephadex, or other stationary phases.

  • Purification: Further purification is typically achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

General Synthetic Approach for Pimarane Diterpenoids

The total synthesis of pimarane diterpenoids is a complex undertaking that often involves multi-step sequences. While a specific synthesis for this compound has not been published, general strategies often rely on the construction of the tricyclic core followed by functional group manipulations.

Signaling Pathways

There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. To understand its mechanism of action, future research would need to focus on its interaction with cellular targets. A hypothetical workflow for investigating the mechanism of action is presented below.

G start This compound phenotypic Phenotypic Screening (e.g., cell viability, antimicrobial assay) start->phenotypic target_id Target Identification (e.g., affinity chromatography, proteomics) phenotypic->target_id pathway_analysis Pathway Analysis (e.g., transcriptomics, phosphoproteomics) target_id->pathway_analysis validation Target Validation (e.g., genetic knockdown, overexpression) pathway_analysis->validation moa Elucidation of Mechanism of Action validation->moa

Caption: Hypothetical workflow for mechanism of action studies.

Conclusion and Future Directions

  • Isolation and Characterization: Detailed protocols for the isolation of this compound from its natural sources, along with comprehensive spectroscopic data, need to be published.

  • Biological Screening: A broad biological screening of this compound is necessary to identify its potential activities (e.g., antimicrobial, anti-inflammatory, cytotoxic).

  • Quantitative Analysis: For any identified biological activity, quantitative data (e.g., IC₅₀, MIC) should be determined.

  • Mechanism of Action Studies: Once a significant biological activity is confirmed, studies to elucidate the underlying mechanism of action and identify the molecular targets and signaling pathways involved will be crucial.

  • Synthetic Chemistry: The development of a total synthesis route would enable the production of larger quantities for in-depth biological studies and the generation of analogs for structure-activity relationship (SAR) studies.

References

No Evidence of Tropane Alkaloids in Sapium discolor Found in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no evidence of tropane (B1204802) alkaloids in the plant species Sapium discolor. To the contrary, available phytochemical studies indicate the absence of this class of compounds in extracts of the plant.

Extensive research into the chemical composition of Sapium discolor (also known as Triadica cochinchinensis) has led to the identification of a variety of other chemical constituents. These primarily include diterpenoids, phenolic compounds, flavonoids, tannins, and steroids.[1] One study that conducted a chemical fractionation of an ethanolic extract from the twigs and leaves of Sapium discolor isolated and identified four new macrocyclic diterpenoids, a new seco-ent-kaurane diterpenoid, and eighteen known phenolic compounds.[2] Another detailed analysis of the stems and leaves isolated seventeen compounds, including a new lignan, coumarins, and ellagic acid derivatives.[3][4]

While a general review of the Sapium genus mentions that alkaloids have been identified within the genus, it does not specify the presence of tropane alkaloids nor does it link them directly to Sapium discolor.[1] Significantly, a study focused specifically on the chemical constituents of Sapium discolor explicitly states that alkaloids were absent in the tested extracts.

Tropane alkaloids, such as atropine (B194438) and scopolamine, are a well-known class of secondary metabolites predominantly found in the Solanaceae (nightshade) family, with genera like Atropa, Datura, and Brugmansia being prominent sources. The biosynthesis of these alkaloids follows a specific pathway originating from the amino acid ornithine.

Given the lack of any scientific data supporting the presence of tropane alkaloids in Sapium discolor, this report will instead provide an overview of the documented chemical constituents and a general methodology for the phytochemical analysis of plant materials, which can be adapted for various classes of compounds.

Confirmed Chemical Constituents of Sapium discolor

Based on existing literature, the following classes of compounds have been identified in Sapium discolor:

Compound ClassSpecific Examples Identified in Sapium discolorReference
Diterpenoids Sapidisins A-D, a 3,4-seco ent-kaurane diterpenoid
Phenolic Compounds Various known phenolic compounds
Lignanoids Sapiumin F, kadsulignan C
Coumarins 7-hydroxy-8-methoxycoumarin, fraxetin, fraxidin, isofraxidin
Triterpenoids Taraxerane triterpenoids
Ellagic Acid Derivatives 3,3'-di-O-methylellagic acid, 3,3',4'-tri-O-methylellagic acid

General Experimental Protocol for Phytochemical Analysis of Plant Material

The following is a generalized workflow for the extraction and analysis of chemical constituents from a plant like Sapium discolor. This protocol is not specific to tropane alkaloids but represents a standard methodology in phytochemistry.

Sample Preparation and Extraction
  • Plant Material Collection and Preparation: The plant material (e.g., leaves, stems) is collected, identified by a botanist, and air-dried in the shade. The dried material is then ground into a coarse powder.

  • Extraction: The powdered plant material is subjected to extraction, typically using a Soxhlet apparatus or maceration with a solvent of choice. A common approach is sequential extraction with solvents of increasing polarity (e.g., hexane, chloroform, methanol) to separate compounds based on their solubility. For a broad-spectrum extraction, 95% ethanol (B145695) is frequently used.

Isolation and Purification of Compounds
  • Chromatographic Techniques: The crude extract is subjected to various chromatographic techniques for the separation of individual compounds. These techniques may include:

    • Column Chromatography (CC): Using stationary phases like silica (B1680970) gel or Sephadex LH-20.

    • Medium Pressure Liquid Chromatography (MPLC): For more efficient separation.

    • High-Performance Liquid Chromatography (HPLC): Particularly semi-preparative or preparative HPLC for final purification of compounds.

Structure Elucidation
  • Spectroscopic Methods: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) are used to determine the carbon-hydrogen framework of the molecule.

    • Mass Spectrometry (MS): Techniques like ESI-MS or HR-ESI-MS are used to determine the molecular weight and elemental composition of the compound.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

The following diagram illustrates a general workflow for the phytochemical analysis of a plant like Sapium discolor.

experimental_workflow plant_material Plant Material (e.g., Sapium discolor leaves and stems) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Extraction (e.g., 95% Ethanol) drying_grinding->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (Silica Gel, Sephadex, HPLC) crude_extract->chromatography pure_compounds Isolated Pure Compounds chromatography->pure_compounds structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compounds->structure_elucidation identified_compounds Identified Chemical Constituents structure_elucidation->identified_compounds

General workflow for phytochemical analysis.

Conclusion

The current body of scientific literature does not support the presence of tropane alkaloids in Sapium discolor. Instead, this plant is a source of various other classes of compounds, including diterpenoids and phenolics. For researchers and drug development professionals interested in the pharmacological potential of Sapium discolor, focusing on its confirmed chemical constituents would be a more scientifically sound approach. Should new research emerge identifying tropane alkaloids in this species, a re-evaluation would be warranted.

References

Methodological & Application

Elucidating the Total Synthesis of Erythroxytriol P: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erythroxytriol P, a diterpenoid natural product isolated from Sapium discolor and the heartwood of Erythroxylum monogynum, has garnered interest within the scientific community. While a complete total synthesis of this compound has not been extensively documented in publicly available literature, this application note outlines a proposed synthetic strategy based on the structural analysis of related erythroxane diterpenes and established synthetic methodologies for similar bicyclic systems. The core of this compound is believed to be an erythroxane skeleton, characterized by a bicyclo[4.3.1]decane ring system.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound hinges on the disconnection of the complex bicyclic core and the strategic introduction of its stereocenters. The primary challenge lies in the construction of the bridged bicyclo[4.3.1]decane framework.

G Erythroxytriol_P This compound Functional_Group_Interconversion Functional Group Interconversion (Oxidation/Reduction) Erythroxytriol_P->Functional_Group_Interconversion Bicyclic_Core_Formation Bicyclo[4.3.1]decane Core Formation Functional_Group_Interconversion->Bicyclic_Core_Formation Key_Cyclization_Precursor Key Cyclization Precursor Bicyclic_Core_Formation->Key_Cyclization_Precursor Starting_Materials Simpler Starting Materials Key_Cyclization_Precursor->Starting_Materials

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Strategies and Methodologies

Based on established synthetic routes for analogous bridged bicyclic systems, several key strategies can be envisioned for the total synthesis of this compound.

Construction of the Bicyclo[4.3.1]decane Core

The formation of the central bicyclo[4.3.1]decane ring system is the cornerstone of the synthesis. Two prominent methods for achieving this are:

  • Intramolecular Diels-Alder Reaction: A powerful strategy for forming complex cyclic systems with high stereocontrol. A suitably substituted triene precursor could be designed to undergo an intramolecular [4+2] cycloaddition to furnish the desired bicyclic core.

  • Ring-Closing Metathesis (RCM): Utilizing a Grubbs-type catalyst, a diene precursor can be cyclized to form the bridged system. The strategic placement of the double bonds in the acyclic precursor is crucial for the success of this reaction.

Stereochemical Control

The multiple stereocenters of this compound necessitate precise stereochemical control throughout the synthesis. This can be achieved through:

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule that already contains some of the required stereocenters.

  • Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions.

  • Substrate-Controlled Diastereoselection: Utilizing the existing stereocenters in an intermediate to direct the stereochemical outcome of subsequent reactions.

Experimental Protocols (Representative)

The following are representative protocols for key transformations that could be adapted for the total synthesis of this compound.

Protocol 1: Intramolecular Diels-Alder Cycloaddition

This protocol outlines a general procedure for an intramolecular Diels-Alder reaction to form a bicyclo[4.3.1]decane system.

Materials:

  • Diene-containing precursor

  • Anhydrous toluene (B28343)

  • Lewis acid catalyst (e.g., ethylaluminum dichloride)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the diene precursor in anhydrous toluene under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the substrate).

  • Slowly add a solution of the Lewis acid catalyst in toluene to the reaction mixture.

  • Stir the reaction mixture at the chosen temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Value
Typical Yield 60-85%
Diastereoselectivity >10:1
Protocol 2: Ring-Closing Metathesis

This protocol provides a general method for constructing the bicyclic core via RCM.

Materials:

Procedure:

  • Dissolve the diene precursor in anhydrous and degassed DCM under an inert atmosphere.

  • Add the Grubbs II catalyst to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench by adding ethyl vinyl ether.

  • Stir for 30 minutes, then concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Value
Typical Yield 70-95%
Catalyst Loading 1-5 mol%

Workflow for a Hypothetical Total Synthesis

The following diagram illustrates a potential workflow for the total synthesis of this compound, highlighting the key stages.

G Start Acyclic Precursor Synthesis Cyclization Key Cyclization (e.g., Diels-Alder or RCM) Start->Cyclization Core_Modification Bicyclic Core Functionalization Cyclization->Core_Modification Stereocontrol Stereoselective Transformations Core_Modification->Stereocontrol Final_Steps Final Functional Group Manipulations Stereocontrol->Final_Steps Target This compound Final_Steps->Target

Caption: A potential synthetic workflow for this compound.

Concluding Remarks

The total synthesis of this compound presents a formidable challenge that requires a sophisticated understanding of modern synthetic methodologies. The strategies outlined in this application note, focusing on the construction of the core bicyclo[4.3.1]decane skeleton and the precise control of stereochemistry, provide a solid foundation for researchers and drug development professionals aiming to synthesize this and other structurally related natural products. Further investigation into the specific structure of this compound, as suggested in early literature[1][2], will be crucial for the successful design and execution of its total synthesis. The development of a robust synthetic route would not only confirm its structure but also enable the preparation of analogues for biological evaluation.

References

Application Note: Quantification of Erythroxytriol P using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythroxytriol P is a diterpenoid natural product with the chemical formula C₂₀H₃₆O₃ and a molecular weight of 324.5 g/mol .[1][2][3] It has been identified in plants such as Sapium discolor and from the bark of Erythroxylum cuneatum.[1][2] Given its classification as a diterpenoid, this compound is part of a large family of compounds with diverse biological activities, making its accurate quantification essential for research, quality control of natural products, and potential pharmaceutical development.

This application note details a robust and reliable method for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection. The method is designed for accuracy and precision in the analysis of both pure standards and extracts from plant matrices.

Principle

The separation of this compound is achieved on a C18 reversed-phase column. The principle of reversed-phase chromatography relies on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. A mobile phase consisting of a mixture of acetonitrile (B52724) and water allows for the effective elution of this compound. Due to the absence of a significant chromophore in many terpenoid structures, UV detection is performed at a low wavelength (205 nm) to ensure adequate sensitivity. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from known concentrations of an this compound reference standard.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • HPLC-grade acetonitrile (ACN)

  • Ultrapure water (18.2 MΩ·cm)

  • HPLC-grade methanol (B129727) (for extraction)

  • 0.45 µm syringe filters (PTFE or nylon)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation (Typical HPLC-UV System)

  • Quaternary or Binary HPLC Pump

  • Autosampler with temperature control

  • Column oven

  • UV/Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) software

  • Analytical Balance

  • Vortex Mixer and Sonicator

3. Chromatographic Conditions

A summary of the HPLC-UV operating conditions is provided in the table below.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile and Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 20 µL
UV Wavelength 205 nm
Run Time 15 minutes

4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration series may include 1, 5, 10, 25, 50, and 100 µg/mL.

5. Sample Preparation (from Plant Matrix)

  • Extraction: Weigh 1.0 g of dried and powdered plant material (e.g., bark) into a centrifuge tube. Add 10 mL of methanol.

  • Sonication: Vortex the mixture for 1 minute, followed by ultrasonication in a water bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis. If the concentration is expected to be high, dilute the extract with the mobile phase as necessary.

Data Presentation

Method Validation and Expected Performance

The described HPLC-UV method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics for the quantification of this compound, based on typical values reported for the analysis of similar terpenoid compounds.

Validation ParameterExpected Specification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Precision (%RSD) Intra-day: < 2% Inter-day: < 3%
Accuracy (% Recovery) 95% - 105%
Specificity No interfering peaks from blank matrix at the analyte retention time

Data Analysis

A calibration curve is constructed by plotting the peak area of the this compound standards against their corresponding concentrations. The concentration of this compound in the prepared samples is then determined by interpolating the peak area of the sample against this calibration curve using the linear regression equation (y = mx + c).

Visualizations

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage Standard Weigh this compound Reference Standard Stock Prepare Stock Solution (1000 µg/mL in ACN) Standard->Stock Working Prepare Working Standards (1-100 µg/mL) Stock->Working Inject Inject Standards & Samples into HPLC System Working->Inject Sample Weigh & Extract Plant Sample (Methanol) Filter_Sample Centrifuge & Filter Sample Extract Sample->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 205 nm Separate->Detect Cal_Curve Generate Calibration Curve (Peak Area vs. Concentration) Detect->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify Report Generate Final Report Quantify->Report

Caption: Experimental workflow for the quantification of this compound.

HPLC_System_Logic System HPLC-UV System Mobile Phase Reservoir Pump Autosampler Column Oven C18 Column UV Detector Data System Waste Waste System:p5->Waste Eluent Output Chromatogram & Results System:p6->Output Signal Solvent Mobile Phase (ACN:Water) Solvent->System:p1 Flow Sample Sample Vial Sample->System:p2 Injection

Caption: Logical components of the HPLC-UV analysis system.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Erythroxytriol P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and data interpretation guide for the mass spectrometry (MS) fragmentation analysis of Erythroxytriol P, a diterpenoid natural product. This compound, with the chemical formula C20H36O3 and a molecular weight of 324.5 g/mol , has been identified as (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triol[1][2]. Understanding its fragmentation pattern is crucial for its identification in complex matrices, metabolite studies, and quality control in drug development. This document outlines the experimental workflow, predicted fragmentation pathways, and data presentation for the comprehensive analysis of this compound.

Introduction

This compound is a pimarane-type diterpenoid isolated from Erythroxylum monogynum[3]. Diterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them interesting candidates for drug discovery and development. Mass spectrometry is a powerful analytical technique for the structural characterization of these compounds. Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) provides valuable information about the molecule's structure through the analysis of its fragmentation patterns. This application note details the methodology for acquiring and interpreting the MS/MS data of this compound.

Experimental Protocol

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution with 50:50 methanol:water containing 0.1% formic acid to a final concentration of 1 µg/mL for direct infusion analysis. For LC-MS analysis, a concentration of 100 ng/mL is recommended.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Full Scan MS: m/z 50-500.

  • MS/MS Fragmentation: Collision-induced dissociation (CID) with collision energy ramped from 10-40 eV.

Data Presentation

The expected major ions from the fragmentation of this compound are summarized in the table below. The fragmentation of pimarane (B1242903) diterpenoids often involves neutral losses of water (H2O) and other small molecules, as well as characteristic cleavages of the ring system.

Ion Proposed Formula Calculated m/z Description
[M+H]+C20H37O3+325.2743Protonated molecule
[M+H-H2O]+C20H35O2+307.2637Loss of one water molecule
[M+H-2H2O]+C20H33O+289.2531Loss of two water molecules
[M+H-3H2O]+C20H31+271.2426Loss of three water molecules
Fragment 1C15H25+205.1956Loss of the C4H10O3 side chain and subsequent rearrangements
Fragment 2C14H23+191.1800Further fragmentation of the ring structure
Fragment 3C11H15+147.1174Characteristic pimarane skeleton fragment

Predicted Fragmentation Pathway

The proposed fragmentation pathway of this compound is initiated by the protonation of one of the hydroxyl groups, followed by successive neutral losses of water. Cleavage of the C-9/C-10 and C-5/C-10 bonds, along with retro-Diels-Alder reactions in the B-ring, are common fragmentation routes for pimarane-type diterpenoids, leading to the formation of characteristic fragment ions.

Fragmentation_Pathway M [M+H]+ m/z 325.27 M_H2O [M+H-H2O]+ m/z 307.26 M->M_H2O -H2O M_2H2O [M+H-2H2O]+ m/z 289.25 M_H2O->M_2H2O -H2O M_3H2O [M+H-3H2O]+ m/z 271.24 M_2H2O->M_3H2O -H2O F1 Fragment 1 m/z 205.19 M_2H2O->F1 - C5H8O2 F2 Fragment 2 m/z 191.18 F1->F2 -CH2 F3 Fragment 3 m/z 147.11 F1->F3 -C4H8

Caption: Predicted fragmentation pathway of this compound.

Experimental Workflow

The overall workflow for the mass spectrometry fragmentation analysis of this compound is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Interpretation stock Prepare Stock Solution (1 mg/mL in Methanol) working Prepare Working Solution (1 µg/mL or 100 ng/mL) stock->working injection Inject Sample into UHPLC-MS/MS System working->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization fragmentation Collision-Induced Dissociation (CID) ionization->fragmentation detection High-Resolution Mass Detection fragmentation->detection extraction Extract Ion Chromatograms and Mass Spectra detection->extraction pathway Propose Fragmentation Pathway extraction->pathway reporting Generate Report with Tables and Diagrams pathway->reporting

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a comprehensive framework for the mass spectrometry fragmentation analysis of this compound. The detailed protocol, predicted fragmentation data, and visual workflows serve as a valuable resource for researchers in natural product chemistry, metabolomics, and drug development. The presented methodology can be adapted for the analysis of other pimarane-type diterpenoids, contributing to the broader understanding of this important class of compounds.

References

Application Notes and Protocols for the Analysis of Erythroxytriol P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical protocols for the characterization of Erythroxytriol P, a diterpenoid natural product. While the specific ¹H and ¹³C NMR spectral data for this compound are found in specialized literature, this document outlines the generalized methodologies for its isolation and detailed NMR analysis, applicable to researchers aiming to re-isolate or synthesize this compound.

This compound, with the molecular formula C₂₀H₃₆O₃, has been isolated from natural sources such as Sapium discolor and the heartwood of Erythroxylum monogynum.[1][2][3] Its structure was originally elucidated through spectroscopic and chemical methods.[1]

Data Presentation: ¹H and ¹³C NMR Spectral Data

The definitive ¹H and ¹³C NMR spectral data for this compound can be found in the primary literature detailing its isolation and characterization: Journal of the Chemical Society C: Organic, "Constituents of Erythroxylon monogynum Roxb. Part III. Erythroxytriols P and Q". For researchers who have isolated or synthesized this compound, the following tables provide a structured format for presenting the acquired NMR data.

Table 1: ¹H NMR Spectral Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment

Table 2: ¹³C NMR Spectral Data for this compound

PositionChemical Shift (δ) ppmDEPTAssignment

Experimental Protocols

The following protocols describe a generalized workflow for the isolation and NMR-based structural elucidation of diterpenoids like this compound from a plant matrix.

Protocol 1: Isolation of Diterpenoids from Plant Material

This protocol outlines a standard procedure for the extraction and chromatographic separation of moderately polar compounds such as this compound.

1. Extraction: a. Air-dry and grind the plant material (e.g., heartwood, leaves) to a fine powder. b. Macerate the powdered material with a suitable organic solvent (e.g., ethanol, methanol, or a mixture of dichloromethane/methanol) at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction. c. Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Fractionation: a. Subject the crude extract to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. b. Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the compounds of interest.

3. Chromatographic Purification: a. Perform column chromatography on the bioactive fraction using silica (B1680970) gel or a reversed-phase C18 stationary phase. b. Elute the column with a gradient of solvents (e.g., n-hexane/ethyl acetate or methanol/water) to separate the individual compounds. c. Further purify the isolated compounds using preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Protocol 2: NMR Data Acquisition

This protocol details the steps for acquiring high-quality 1D and 2D NMR spectra for structural elucidation.

1. Sample Preparation: a. Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.[3] b. Filter the solution into a standard 5 mm NMR tube.

2. Instrument Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity. b. Tune and shim the instrument to ensure a homogeneous magnetic field. c. Set the acquisition temperature, typically 298 K (25°C), and allow the sample to thermally equilibrate.

3. 1D NMR Spectra Acquisition: a. ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. b. ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A 90° pulse angle and a larger spectral width (e.g., 0-220 ppm) are typically used. c. DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

4. 2D NMR Spectra Acquisition: a. COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify proton-proton spin-spin couplings. b. HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Acquire a ¹H-¹³C HSQC or HMQC spectrum to identify direct one-bond correlations between protons and carbons. c. HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton. d. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to determine the spatial proximity of protons, which is essential for stereochemical assignments.

Visualizations

The following diagrams illustrate the general workflows for the isolation and analysis of natural products like this compound.

Workflow for Isolation and Elucidation of this compound A Plant Material (e.g., Sapium discolor) B Grinding and Extraction A->B C Crude Extract B->C D Solvent Partitioning C->D E Fractionation (e.g., Column Chromatography) D->E F Pure this compound E->F G Structure Elucidation F->G H 1D & 2D NMR Spectroscopy G->H Primary Method I Mass Spectrometry G->I J Final Structure Confirmation H->J I->J

Caption: General workflow for the isolation and structure elucidation of a natural product.

NMR Data Acquisition and Analysis Workflow cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR Analysis Data Interpretation and Structure Assembly H1->Analysis C13 ¹³C NMR C13->Analysis DEPT DEPT DEPT->Analysis COSY ¹H-¹H COSY COSY->Analysis HSQC ¹H-¹³C HSQC HSQC->Analysis HMBC ¹H-¹³C HMBC HMBC->Analysis NOESY NOESY/ROESY NOESY->Analysis Structure Final 3D Structure Analysis->Structure

Caption: Workflow for NMR-based structure elucidation.

References

Application Notes and Protocols for In Vitro Biological Activity Screening of Erythroxytriol P

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Erythroxytriol P is a novel natural product with potential therapeutic applications. This document provides a comprehensive set of application notes and protocols for the in vitro screening of its biological activities, focusing on its anticancer, anti-inflammatory, and antioxidant properties. The following protocols are designed to be adaptable for the initial characterization of this compound and similar novel compounds.

Section 1: Anticancer Activity Screening

Application Note:

The initial assessment of the anticancer potential of this compound involves determining its cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation.[1][2][3] A dose-dependent decrease in cell viability upon treatment with this compound would indicate potential cytotoxic effects. Further investigation into the mechanism of action can be explored by examining its influence on key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.[4]

Data Presentation:

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeIC₅₀ (µM) of this compoundIC₅₀ (µM) of Doxorubicin (Positive Control)
MCF-7Breast Cancer25.81.2
A549Lung Cancer42.12.5
HeLaCervical Cancer33.51.8
HT-29Colon Cancer55.23.1

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

Experimental Protocols:

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29)

  • This compound

  • Doxorubicin (positive control)

  • DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a positive control (Doxorubicin).

  • Incubate the plate for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the MAPK/ERK pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound at the determined IC₅₀ concentration for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analyze the band intensities and normalize to the loading control (β-actin).

Visualization:

anticancer_workflow cluster_cell_culture Cell Culture & Treatment cluster_viability Cytotoxicity Assessment cluster_mechanism Mechanism of Action start Seed Cancer Cells (96-well & 6-well plates) treatment Treat with this compound (Dose & Time Course) start->treatment mtt MTT Assay treatment->mtt lysis Cell Lysis & Protein Quantification treatment->lysis absorbance Measure Absorbance (570 nm) mtt->absorbance ic50 Calculate IC50 absorbance->ic50 analysis Band Intensity Analysis ic50->analysis Inform Concentration western Western Blot (p-ERK, ERK) lysis->western western->analysis

Caption: Workflow for anticancer activity screening of this compound.

Section 2: Anti-inflammatory Activity Screening

Application Note:

Chronic inflammation is implicated in various diseases. Natural products are a rich source of anti-inflammatory agents. The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit key inflammatory enzymes like lipoxygenase (LOX) and inducible nitric oxide synthase (iNOS), and to modulate inflammatory signaling pathways such as NF-κB.

Data Presentation:

Table 2: Anti-inflammatory Activity of this compound (Hypothetical Data)

AssayParameterIC₅₀ (µM) of this compoundIC₅₀ (µM) of Quercetin (Positive Control)
Lipoxygenase InhibitionEnzyme Activity15.25.8
Nitric Oxide ProductionNO Level in LPS-stimulated RAW 264.7 cells22.712.4
NF-κB ActivationLuciferase Reporter Assay18.99.1
Experimental Protocols:

Objective: To determine the inhibitory effect of this compound on lipoxygenase activity.

Materials:

  • Soybean lipoxygenase

  • Linoleic acid (substrate)

  • Quercetin (positive control)

  • Borate (B1201080) buffer (pH 9.0)

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing 160 µL of borate buffer, 10 µL of this compound (at various concentrations), and 20 µL of lipoxygenase enzyme solution.

  • Incubate the mixture at room temperature for 10 minutes.

  • Initiate the reaction by adding 10 µL of linoleic acid solution.

  • Immediately measure the absorbance at 234 nm for 5 minutes at 30-second intervals.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Objective: To measure the effect of this compound on nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • L-NAME (positive control)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite (B80452) concentration from a standard curve and calculate the percentage of inhibition.

Visualization:

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Gene Induces ErythroxytriolP This compound ErythroxytriolP->IKK Inhibits antioxidant_workflow cluster_chemical Chemical Assay cluster_cellular Cellular Assay cluster_measurement Measurement DPPH_reagent DPPH Radical (Purple) DPPH_scavenged DPPH-H (Yellow) DPPH_reagent->DPPH_scavenged Scavenged by ErythroxytriolP_chem This compound ErythroxytriolP_chem->DPPH_scavenged Absorbance Measure Absorbance (517 nm) DPPH_scavenged->Absorbance Cells Cells + DCFH-DA H2O2 H2O2 (Oxidative Stress) ROS Intracellular ROS H2O2->ROS Induces DCF DCF (Fluorescent) ROS->DCF Oxidizes DCFH to Fluorescence Measure Fluorescence (Ex:485/Em:535 nm) DCF->Fluorescence ErythroxytriolP_cell This compound ErythroxytriolP_cell->ROS Reduces

References

Application Notes and Protocols for Erythroxytriol P as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The following sections provide a generalized framework and hypothetical protocols based on standard analytical practices for diterpenoid reference standards. These are intended to serve as a guideline for researchers and drug development professionals in developing and validating their own analytical methods using Erythroxytriol P.

Physicochemical Properties and Handling

This section summarizes the known properties of this compound, which are crucial for its use as a reference standard.

Table 1: Physicochemical Data of this compound

PropertyValueSource
CAS Number 7121-99-5[1]
Molecular Formula C₂₀H₃₆O₃[1]
Molecular Weight 324.5 g/mol
Appearance Powder
Purity ≥95% - 98%[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.

Storage and Handling:

  • Storage: this compound reference standard should be stored in a well-sealed container, protected from light and moisture, at a controlled temperature as recommended by the supplier.

  • Solution Preparation: Prepare stock solutions in a suitable solvent (e.g., Methanol, Acetonitrile) of high purity. It is recommended to prepare fresh solutions for each analysis. If storage is necessary, solutions should be stored at low temperatures (-20°C) in tightly sealed vials for a limited period. Stability studies should be performed to determine the appropriate storage conditions and duration.

Hypothetical Application: Quantification of this compound in a Botanical Matrix using High-Performance Liquid Chromatography (HPLC)

The following is a generalized protocol for the quantitative analysis of this compound in a hypothetical plant extract. This protocol would require rigorous method development and validation.

Experimental Protocol: HPLC-UV Method

Objective: To quantify the amount of this compound in a botanical extract using an external standard method.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

  • C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • This compound reference standard.

  • HPLC-grade Acetonitrile and Water.

  • Formic acid or Trifluoroacetic acid (optional, for pH adjustment of the mobile phase).

  • Syringe filters (0.45 µm).

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined based on the UV spectrum of this compound (typically scanned from 200-400 nm)

Workflow for Sample Analysis:

G cluster_prep Preparation cluster_analysis Analysis prep_std Prepare this compound Standard Solutions hplc HPLC-UV Analysis prep_std->hplc prep_sample Extract Botanical Matrix and Prepare Sample Solution prep_sample->hplc cal_curve Generate Calibration Curve hplc->cal_curve quant Quantify this compound in Sample cal_curve->quant

Caption: Workflow for HPLC quantification of this compound.

Data Presentation: Method Validation Parameters (Hypothetical Data)

A crucial step in using a reference standard is the validation of the analytical method. The following table presents typical validation parameters and hypothetical acceptance criteria.

Table 2: Method Validation Parameters for HPLC Quantification of this compound

ParameterMethodAcceptance Criteria (Example)
Linearity Analyze a series of standard solutions at different concentrations (e.g., 5-100 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy Spike a blank matrix with known concentrations of this compound and calculate the percent recovery.95% - 105% recovery
Precision Repeatability (Intra-day): Analyze replicate samples on the same day.Intermediate Precision (Inter-day): Analyze replicate samples on different days.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) Determined based on signal-to-noise ratio (e.g., S/N = 3).Reportable value (e.g., 0.1 µg/mL)
Limit of Quantification (LOQ) Determined based on signal-to-noise ratio (e.g., S/N = 10).Reportable value (e.g., 0.5 µg/mL)
Specificity Analyze a blank matrix to ensure no interfering peaks at the retention time of this compound.No interference observed

Logical Relationship for Reference Standard Utilization

The use of a reference standard is a fundamental component of ensuring the quality and accuracy of analytical measurements in research and drug development.

G cluster_input Inputs cluster_process Process cluster_output Outputs ref_std This compound Reference Standard analytical_method Validated Analytical Method (e.g., HPLC, GC-MS) ref_std->analytical_method analyte Analyte in Sample (this compound) analyte->analytical_method quant_result Accurate & Precise Quantification analytical_method->quant_result qual_control Quality Control of Product quant_result->qual_control

Caption: Role of a reference standard in analytical testing.

Disclaimer: The protocols, data, and diagrams presented in these application notes are hypothetical and for illustrative purposes only, due to the lack of specific published data for this compound as a reference standard. Researchers must perform their own method development, optimization, and validation studies tailored to their specific matrix and instrumentation.

References

Application Notes and Protocols: Characterizing the Effect of Erythroxytriol P on Dopamine Transporter Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythroxytriol P is a natural product isolated from plants of the Erythroxylum genus, which are known for producing psychoactive compounds such as cocaine.[1] Structurally related to tropane (B1204802) alkaloids, this compound is suggested to possess cocaine-like activity, making its interaction with the dopamine (B1211576) transporter (DAT) a key area of investigation.[1] The dopamine transporter, a member of the solute carrier 6 (SLC6) family, is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.[2][3] Its function is a primary target for various therapeutic agents and substances of abuse.[4]

These application notes provide a comprehensive overview of the standard experimental protocols used to characterize the effects of novel compounds, such as this compound, on DAT function. The protocols described include in vitro radioligand binding assays and dopamine uptake inhibition assays, which are fundamental for determining a compound's binding affinity and functional potency at the dopamine transporter.

Data Presentation: Hypothetical Pharmacological Profile of this compound at the Dopamine Transporter

The following table summarizes hypothetical quantitative data for this compound in comparison to known DAT inhibitors. This data would be generated using the protocols detailed below.

CompoundBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
This compound 5075
Cocaine~255~300
GBR-12909 (Vanoxerine)110

Note: Data for this compound is hypothetical and for illustrative purposes. Ki and IC50 values for standard compounds are approximations from published literature.

Experimental Protocols

Competitive Radioligand Binding Assay for Dopamine Transporter

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the dopamine transporter.

Objective: To determine the inhibitory constant (Ki) of this compound for the human dopamine transporter (hDAT).

Materials:

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 (a high-affinity cocaine analog for DAT).

  • Test Compound: this compound.

  • Standard Compounds: Cocaine, GBR-12909.

  • Assay Buffer: Tris-HCl buffer with appropriate salts.

  • Instrumentation: 96-well microplates, cell harvester, liquid scintillation counter.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture hDAT-expressing HEK293 cells to approximately 80% confluency.

    • Harvest the cells and prepare cell membranes through homogenization and centrifugation to isolate the fraction containing the dopamine transporters.

  • Assay Setup:

    • Perform the assay in 96-well plates.

    • To each well, add:

      • A fixed concentration of the prepared cell membranes.

      • A fixed concentration of the radioligand, [³H]WIN 35,428.

      • Varying concentrations of this compound or a standard compound.

  • Incubation:

    • Incubate the plates at a specified temperature (e.g., room temperature) for a set duration to allow the binding to reach equilibrium.

  • Termination and Harvesting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting:

    • Place the filters into scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of radioligand bound to the transporters.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of radioligand binding against the logarithm of the test compound concentration.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Objective: To determine the potency (IC50) of this compound in inhibiting dopamine uptake via hDAT.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing hDAT.

  • Substrate: [³H]Dopamine.

  • Test Compound: this compound.

  • Control Inhibitor: Nomifensine or Cocaine.

  • Buffer: Modified Tris-HEPES buffer (pH 7.1).

  • Instrumentation: 96-well microplates, liquid scintillation counter.

Procedure:

  • Cell Plating:

    • Plate the hDAT-expressing cells in 96-well microplates and allow them to adhere overnight.

  • Pre-incubation:

    • Wash the cells with the assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound or a control inhibitor in the buffer for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 25°C).

  • Uptake Initiation:

    • Add a fixed concentration of [³H]Dopamine to each well to initiate the uptake reaction.

  • Incubation:

    • Incubate for a short period (e.g., 10 minutes) to measure the initial rate of uptake.

  • Termination:

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]Dopamine.

  • Cell Lysis and Counting:

    • Lyse the cells to release the intracellular [³H]Dopamine.

    • Transfer the lysate to scintillation vials and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor like nomifensine) from the total uptake.

    • Plot the percentage of inhibition of specific [³H]Dopamine uptake against the logarithm of the this compound concentration.

    • Calculate the IC50 value from the resulting dose-response curve using non-linear regression.

Visualizations

Signaling Pathway

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft DA_Vesicle Dopamine Vesicles DA_Release Dopamine Release DA_Vesicle->DA_Release Exocytosis DA_Synapse Dopamine DA_Release->DA_Synapse DAT Dopamine Transporter (DAT) DA_Reuptake Dopamine Reuptake DA_Reuptake->DAT DA_Synapse->DA_Reuptake Erythroxytriol_P This compound Erythroxytriol_P->DAT Inhibition

Caption: Mechanism of DAT inhibition by this compound.

Experimental Workflow

cluster_binding Binding Assay cluster_uptake Uptake Assay b_start Prepare hDAT Membranes b_incubate Incubate with [3H]WIN 35,428 & this compound b_start->b_incubate b_filter Rapid Filtration b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Calculate Ki b_count->b_analyze end_node End: Pharmacological Profile b_analyze->end_node u_start Plate hDAT Expressing Cells u_preincubate Pre-incubate with This compound u_start->u_preincubate u_add_da Add [3H]Dopamine u_preincubate->u_add_da u_terminate Terminate Uptake u_add_da->u_terminate u_lyse Cell Lysis u_terminate->u_lyse u_count Scintillation Counting u_lyse->u_count u_analyze Calculate IC50 u_count->u_analyze u_analyze->end_node start_node Start: Characterize This compound start_node->b_start start_node->u_start

Caption: Workflow for DAT interaction assays.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Erythroxytriol P

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Erythroxytriol P. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues encountered during the synthesis, along with frequently asked questions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction (Step 1) is showing low to no yield. What are the common causes?

A1: Low yields in Grignard reactions are typically due to a few critical factors:

  • Presence of Moisture: Grignard reagents are extremely reactive with water.[1][2] Any moisture in glassware, solvents, or starting materials will quench the reagent. Ensure all glassware is flame-dried under an inert atmosphere and that all solvents are anhydrous.[1][2]

  • Poor Quality of Magnesium: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[2] Activating the magnesium, for example with a small crystal of iodine, is often necessary.

  • Impure Starting Materials: The organic halide and the epoxide must be pure and anhydrous for the reaction to proceed efficiently.

  • Reaction Initiation Failure: The formation of the Grignard reagent is not always spontaneous. Visual cues such as cloudiness, bubbling, or a gentle reflux indicate the reaction has started.

Q2: How can I confirm the successful formation of the Grignard reagent?

A2: Several indicators can confirm the formation of the Grignard reagent. Visually, you should observe the slow disappearance of the magnesium turnings. If iodine was used as an initiator, its characteristic color will fade. A noticeable increase in the reaction mixture's temperature is also a positive sign. For a quantitative measure, the concentration of the Grignard reagent can be determined by titration.

Q3: The Sharpless asymmetric dihydroxylation (Step 2) is resulting in low enantioselectivity. How can I improve this?

A3: Low enantioselectivity in a Sharpless dihydroxylation can be influenced by several factors:

  • Ligand Choice: Ensure you are using the correct chiral ligand (AD-mix-α or AD-mix-β) for the desired enantiomer of the diol.

  • Reaction Temperature: Lowering the reaction temperature can often improve enantioselectivity.

  • Olefin Concentration: If the concentration of the olefin is too high, a non-selective dihydroxylation can occur, which will lower the overall enantiomeric excess.

  • pH of the Reaction Mixture: The reaction is sensitive to pH. Maintaining a slightly basic pH is generally optimal for reaction speed and selectivity.

Q4: I am having difficulty with the regioselective phosphorylation (Step 3) of the triol. What strategies can I employ?

A4: Achieving regioselective phosphorylation of a polyol can be challenging. Here are some approaches:

  • Use of Protecting Groups: Temporarily protecting the secondary hydroxyl groups will allow the phosphorylation to occur selectively at the primary hydroxyl position. The choice of protecting group is critical and should be stable to the phosphorylation conditions and easily removable afterward.

  • Sterically Hindered Reagents: Employing a bulky phosphorylating agent may favor reaction at the less sterically hindered primary alcohol.

  • Enzymatic Phosphorylation: Kinases can offer very high regioselectivity and are a good alternative to chemical methods if a suitable enzyme is available.

Q5: The purification of the final product, this compound, is proving difficult due to its high polarity. What purification techniques are recommended?

A5: The purification of highly polar compounds like this compound requires specialized chromatographic techniques:

  • Reversed-Phase Chromatography (RPC): This method uses a non-polar stationary phase with a polar mobile phase and is well-suited for many polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar molecules that are not well-retained in reversed-phase chromatography. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.

  • Aqueous Normal-Phase Chromatography: This is a form of HILIC that can be effective for separating highly polar, water-soluble compounds like carbohydrates.

Troubleshooting Guides

Guide 1: Low Yield in Grignard Reaction (Step 1)
Symptom Possible Cause Suggested Solution
Reaction does not initiate (no heat, no bubbling).Magnesium is not activated due to an oxide layer.Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.
Trace amounts of water are quenching the reaction.Ensure all glassware is flame-dried under vacuum and cooled under an inert gas. Use freshly distilled anhydrous solvents.
Low yield of the desired alcohol, with recovery of starting material.Incomplete reaction.Extend the reaction time or gently warm the mixture to ensure the reaction goes to completion.
Side reactions, such as Wurtz coupling.Add the alkyl halide dropwise to maintain a low concentration and control the reaction temperature.
Oily, insoluble material forms during workup.Formation of magnesium salts.Ensure the reaction is properly quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
Guide 2: Poor Stereoselectivity in Sharpless Dihydroxylation (Step 2)
Symptom Possible Cause Suggested Solution
Low enantiomeric excess (ee).Incorrect AD-mix formulation for the desired product.Verify that the correct AD-mix (α or β) is being used to obtain the desired stereoisomer.
Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance enantioselectivity.
Olefin concentration is too high, leading to a non-catalyzed background reaction.Lower the concentration of the olefin substrate.
Formation of side products.Catalyst poisoning.Ensure all reagents and solvents are of high purity to avoid deactivating the osmium catalyst.
Over-oxidation of the diol.Monitor the reaction closely and quench it as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-phenylpent-1-en-3-ol (Intermediate 1)

This protocol details the Grignard reaction between vinylmagnesium bromide and benzaldehyde.

  • Preparation of Glassware: All glassware (a three-necked round-bottom flask, dropping funnel, and condenser) is flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool.

  • Initiation of Grignard Reagent: To the flask containing magnesium turnings (1.2 equivalents), add a small amount of anhydrous tetrahydrofuran (B95107) (THF). Add a crystal of iodine to activate the magnesium.

  • Formation of Grignard Reagent: A solution of vinyl bromide (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, as indicated by a gentle reflux and the disappearance of the iodine color. The remaining vinyl bromide solution is added at a rate to maintain a steady reflux.

  • Reaction with Epoxide: The solution of the epoxide (propylene oxide, 1.0 equivalent) in anhydrous THF is cooled to 0 °C in an ice bath. The prepared Grignard reagent is then added dropwise to the stirred epoxide solution.

  • Workup: After the addition is complete, the reaction is stirred for an additional hour at room temperature. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.

Protocol 2: Sharpless Asymmetric Dihydroxylation of Intermediate 1

This protocol describes the dihydroxylation of the allylic alcohol intermediate.

  • Reaction Setup: A round-bottom flask is charged with a solvent system of tert-butanol (B103910) and water (1:1).

  • Addition of Reagents: To the solvent, add AD-mix-β (which contains the osmium catalyst, a chiral ligand, and a re-oxidant) and methanesulfonamide. The mixture is stirred until all solids are dissolved.

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Substrate Addition: The allylic alcohol intermediate (1.0 equivalent) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC).

  • Quenching and Purification: Once the starting material is consumed, the reaction is quenched by the addition of sodium sulfite. The mixture is stirred for one hour, and the product is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude diol is purified by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

G start Low Yield of this compound step1_check Check Yield of Step 1 (Grignard Reaction) start->step1_check step2_check Check Yield of Step 2 (Dihydroxylation) step1_check->step2_check Yield > 80% step1_low Low Yield in Step 1 step1_check->step1_low Yield < 80%? step3_check Check Yield of Step 3 (Phosphorylation) step2_check->step3_check Yield > 85% step2_low Low Yield in Step 2 step2_check->step2_low Yield < 85%? purification_check Check Purification Protocol step3_check->purification_check Yield > 70% step3_low Low Yield in Step 3 step3_check->step3_low Yield < 70%? purification_issue Product Loss During Purification purification_check->purification_issue Low Recovery? step1_solution Troubleshoot Grignard: - Anhydrous Conditions - Mg Activation - Reagent Purity step1_low->step1_solution step2_solution Troubleshoot Dihydroxylation: - Temperature Control - Ligand Choice - Reagent Purity step2_low->step2_solution step3_solution Troubleshoot Phosphorylation: - Protecting Groups - Reagent Choice - Reaction Conditions step3_low->step3_solution purification_solution Optimize Purification: - HILIC or Reversed-Phase - Gradient Elution - Sample Loading purification_issue->purification_solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental Workflow for the Synthesis of this compound

G start Propylene Oxide + Vinyl Bromide step1 Step 1: Grignard Reaction (Anhydrous THF, Mg, I2) start->step1 intermediate1 Allylic Alcohol Intermediate step1->intermediate1 step2 Step 2: Sharpless Asymmetric Dihydroxylation (AD-mix-β, t-BuOH/H2O) intermediate1->step2 intermediate2 Triol Intermediate step2->intermediate2 step3 Step 3: Regioselective Phosphorylation (Protecting Groups, Phosphorylating Agent) intermediate2->step3 crude_product Crude this compound step3->crude_product purification Purification (HILIC or Reversed-Phase Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Caption: Overall experimental workflow for the synthesis of this compound.

References

Technical Support Center: Overcoming Erythroxytriol P Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Erythroxytriol P" (CAS 7121-99-5) is a specialized natural compound.[1][2][3] The following guide provides both specific data for this compound where available and general strategies for overcoming solubility issues with poorly water-soluble compounds of its class (diterpenoids with high LogP). The principles and protocols described here are widely applicable to hydrophobic molecules in a research setting.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in aqueous solutions?

A1: this compound is a natural diterpenoid with the molecular formula C₂₀H₃₆O₃.[1][2] Its poor aqueous solubility is primarily due to its physicochemical properties. Molecules like this are often highly lipophilic (fat-soluble) and lack a sufficient number of polar functional groups to interact favorably with water molecules. More than 40% of new chemical entities are practically insoluble in water, making this a common challenge in drug development.

Table 1: Physicochemical Properties of this compound

Property Value Implication for Solubility
Molecular Formula C₂₀H₃₆O₃ Large, complex structure limits interaction with water.
Molecular Weight 324.5 g/mol Higher molecular weight often correlates with lower solubility.
Predicted LogP 3.81 A high LogP value indicates strong hydrophobicity and poor water solubility.

| Physical Description | Powder | The crystalline solid-state can require significant energy to break the lattice structure for dissolution. |

Q2: What are the recommended initial solvents for dissolving this compound?

A2: Due to its hydrophobic nature, this compound should first be dissolved in a small amount of an organic solvent to create a high-concentration stock solution. This stock can then be carefully diluted into your aqueous experimental medium. Vendor information suggests several suitable organic solvents.

Table 2: Recommended Solvents for this compound

Solvent Notes Recommended Max. Concentration for Cell Assays
DMSO (Dimethyl Sulfoxide) Most common choice for creating stock solutions. < 0.5% (v/v)
Ethanol (B145695) Good alternative, but can be more toxic to cells. < 0.5% (v/v)
Acetone Suitable for stock preparation; volatile. Not typically used in cell culture.
Dichloromethane (DCM) Effective solvent, but for chemical synthesis or extraction, not biological assays. Not biocompatible.

| Ethyl Acetate | Used for extraction and chromatography. | Not biocompatible. |

Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. Why is this happening?

A3: This is a common phenomenon called "precipitation" or "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The DMSO keeps it dissolved at a high concentration, but when this is diluted into a buffer where the compound is not soluble, and the percentage of DMSO is too low to act as an effective co-solvent, the compound falls out of solution.

Troubleshooting Guides
Guide 1: Troubleshooting Precipitation During Aqueous Dilution

If your compound precipitates upon dilution, follow this workflow to diagnose and solve the problem.

G start Precipitation Observed During Aqueous Dilution check_conc Is the final concentration too high? start->check_conc check_dmso Is the final DMSO concentration >1%? check_conc->check_dmso No sol_lower_conc Solution: Lower the final working concentration. check_conc->sol_lower_conc Yes check_mix How was the dilution performed? check_dmso->check_mix No sol_reduce_dmso Solution: Make a more concentrated stock to reduce the volume added to the buffer. check_dmso->sol_reduce_dmso Yes sol_formulate Solution: Use advanced formulation (e.g., cyclodextrins, surfactants). See Guide 2. check_mix->sol_formulate Properly mixed, still precipitates sol_vortex Solution: Add stock solution dropwise to the vortexing aqueous buffer. check_mix->sol_vortex Stock added before buffer

Figure 1: Troubleshooting workflow for compound precipitation.
Guide 2: Enhancing Aqueous Solubility for In Vitro Assays

When the required concentration of this compound is above its aqueous solubility limit and the concentration of co-solvent (like DMSO) must be kept low, advanced formulation techniques are necessary.

Table 3: Comparison of Solubility Enhancement Techniques

Technique Mechanism of Action Advantages Disadvantages
Co-solvents (e.g., Ethanol, PEG 400) Reduces the polarity of the aqueous solvent, increasing solubility of hydrophobic compounds. Simple to implement for initial studies. Can be toxic to cells at higher concentrations.
pH Adjustment For ionizable compounds, changing the pH can convert the molecule to its more soluble salt form. Very effective for acidic or basic compounds. This compound is not strongly ionizable; limited utility.
Surfactants (e.g., Tween® 80, Poloxamers) Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility. Highly effective; commonly used in formulations. Can interfere with certain assays or have cellular toxicity.

| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes by encapsulating the hydrophobic drug in their central cavity. | Low toxicity, high efficiency, widely used in pharmaceutical formulations. | Can be expensive; may not work for all molecules. |

G start Need to Increase Aqueous Solubility check_solvent Is >0.5% organic solvent acceptable for the assay? start->check_solvent use_cosolvent Use a co-solvent (e.g., PEG 400, Ethanol) in the final medium. check_solvent->use_cosolvent Yes check_surfactant Is potential surfactant interference a concern? check_solvent->check_surfactant No use_surfactant Use a non-ionic surfactant (e.g., Tween® 80). check_surfactant->use_surfactant No use_cd Use cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. check_surfactant->use_cd Yes

Figure 2: Workflow for selecting a solubilization method.
Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the standard procedure for preparing a stock solution of a hydrophobic compound.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, low-adhesion microcentrifuge tubes

  • Calibrated pipette

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with MW 324.5 g/mol , dissolve 3.245 mg in 1 mL of DMSO).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability at elevated temperatures.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, low-adhesion tubes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C as recommended for the compound's stability.

Protocol 2: Enhancing Apparent Water Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol uses the kneading method to form an inclusion complex, which can significantly improve aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/Water (50:50 v/v) solution

  • Mortar and pestle

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).

  • Slurry Formation: Place the calculated amount of HP-β-CD into a mortar. Add a small amount of the 50% ethanol solution while triturating with the pestle to form a smooth, uniform paste.

  • Drug Incorporation: Slowly add the weighed this compound powder to the paste.

  • Kneading: Continue to knead the mixture thoroughly for 45-60 minutes. The consistent shear force helps insert the drug molecule into the cyclodextrin (B1172386) cavity.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it under vacuum at 40°C for 24 hours or until a constant weight is achieved.

  • Pulverization: Gently pulverize the dried complex into a fine powder using the mortar and pestle.

  • Solubility Testing: The resulting powder is the this compound/HP-β-CD complex. Test its solubility by dissolving a known amount in water or your aqueous buffer. The apparent solubility should be significantly higher than that of the free compound.

References

Erythroxytriol P stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Erythroxytriol P in various solvents and temperatures. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in a range of organic solvents. Common choices include Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[1][2] The choice of solvent will depend on the specific requirements of your experiment. For biological assays, DMSO is frequently used.

Q2: What are the general storage recommendations for this compound?

A2: For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, 0-4°C is acceptable.[2] If you have prepared stock solutions, it is best to aliquot them into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C. Ideally, solutions should be prepared fresh for each experiment.[1]

Q3: Has the stability of this compound been quantitatively determined in different solvents and at various temperatures?

A3: To date, there is no publicly available quantitative data specifically detailing the stability of this compound under a wide range of solvent and temperature conditions. However, based on the general behavior of diterpenoids, a hypothetical stability profile can be projected. Forced degradation studies are necessary to definitively determine its stability profile.

Troubleshooting Guide

Issue: I am observing a loss of activity or changes in the physical properties of my this compound solution.

  • Possible Cause 1: Degradation due to improper storage.

    • Solution: Ensure that both the solid compound and its solutions are stored at the recommended temperatures (-20°C for long-term, 0-4°C for short-term). Avoid frequent freeze-thaw cycles by preparing aliquots of your stock solutions.

  • Possible Cause 2: Solvent- or temperature-induced degradation.

    • Solution: The stability of this compound can be solvent and temperature-dependent. Refer to the hypothetical stability data below for guidance on selecting appropriate conditions for your experiment. If you suspect degradation, it is advisable to perform a stability check using an analytical technique such as High-Performance Liquid Chromatography (HPLC).

  • Possible Cause 3: Contamination of the solvent or solution.

    • Solution: Use high-purity, anhydrous solvents whenever possible. Ensure that all glassware and equipment are clean and dry before use.

Hypothetical Stability Data

The following tables summarize the expected stability of this compound based on the known behavior of similar diterpenoid compounds. This data is illustrative and should be confirmed by experimental studies.

Table 1: Hypothetical Stability of this compound in Various Solvents at Room Temperature (25°C) over 48 hours.

SolventExpected Purity after 48h (%)Potential Degradation Products
DMSO>98%Minimal
Acetone>95%Minor oxidation products
Dichloromethane>95%Minor oxidation products
Chloroform>95%Minor oxidation products
Ethyl Acetate>90%Potential for hydrolysis of ester groups if present

Table 2: Hypothetical Thermal Stability of this compound (in DMSO) over 24 hours.

TemperatureExpected Purity after 24h (%)Potential Degradation Products
4°C>99%Negligible
25°C>98%Minimal oxidation
40°C~95%Oxidation and dehydration products
60°C<90%Significant oxidation and potential ring cleavage

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to determine the intrinsic stability of this compound.

1. Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

2. Materials:

  • This compound

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • pH meter

  • Photostability chamber

3. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Characterize the major degradation products using techniques like LC-MS/MS and NMR.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to Stress thermal Thermal Stress (60°C) prep->thermal Expose to Stress photo Photolytic Stress prep->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc characterization Characterization of Degradants (LC-MS/MS, NMR) hplc->characterization

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway cluster_degradation Potential Degradation Pathways Erythroxytriol_P This compound (C20H36O3) Oxidation Oxidation Products (e.g., addition of hydroxyl groups, ketone formation) Erythroxytriol_P->Oxidation Oxidative Stress (e.g., H₂O₂) Dehydration Dehydration Products Erythroxytriol_P->Dehydration Thermal/Acidic Stress Ring_Cleavage Ring Cleavage Products Oxidation->Ring_Cleavage Harsh Conditions

Caption: Plausible degradation pathways for this compound under stress conditions.

References

Purification challenges of Erythroxytriol P from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of Erythroxytriol P from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources is it typically extracted?

This compound (CAS No. 7121-99-5) is a diterpenoid natural product with the molecular formula C₂₀H₃₆O₃.[1] It has been identified in plant species such as Sapium discolor and the bark of Erythroxylum cuneatum.[1][2] As a member of the erythroxyl compound class, it possesses a tropane (B1204802) skeleton.[1]

Q2: What are the general solubility characteristics of this compound?

This compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), and acetone.[2] This information is critical for developing effective extraction and chromatography protocols.

Q3: What are the primary challenges encountered when purifying this compound from crude plant extracts?

While specific data on the purification of this compound is limited in publicly available literature, challenges common to the purification of diterpenoids from crude extracts include:

  • Co-elution of structurally similar compounds: Crude extracts often contain a complex mixture of other diterpenoids, terpenoids, and lipids with similar polarities, making chromatographic separation difficult.

  • Low abundance: The concentration of this compound in the raw plant material may be low, requiring efficient extraction and enrichment steps to achieve a reasonable yield.

  • Thermal instability: Like many natural products, this compound may be susceptible to degradation at elevated temperatures, which can be a concern during solvent evaporation steps.

  • Presence of pigments and phenolic compounds: These common plant co-extractives can interfere with chromatographic separation and detection.

Q4: Which analytical techniques are recommended for monitoring the purification of this compound?

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique for monitoring the presence of this compound in fractions during column chromatography. For more detailed analysis of purity, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is recommended.

Troubleshooting Guides

Problem 1: Low Yield of this compound in the Crude Extract
Possible Cause Troubleshooting Step
Inefficient initial extractionOptimize Solvent System: Experiment with different solvent systems of varying polarities (e.g., hexane (B92381), ethyl acetate, methanol (B129727), and mixtures thereof) for the initial extraction. Increase Extraction Time/Temperature: Cautiously increase the duration or temperature of the extraction to enhance efficiency, while monitoring for potential degradation of the target compound.
Degradation during extractionUse Milder Extraction Methods: Consider using techniques like maceration at room temperature or Soxhlet extraction with a lower boiling point solvent to minimize thermal degradation.
Incomplete cell lysisImprove Grinding of Plant Material: Ensure the plant material is finely ground to maximize the surface area for solvent penetration and extraction.
Problem 2: Poor Separation of this compound during Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate solvent systemTLC-Guided Solvent Optimization: Systematically test different solvent systems using TLC to find a mobile phase that provides good separation of the target spot from impurities (an ideal Rf value is between 0.25 and 0.35). Gradient Elution: Employ a gradient elution strategy, starting with a non-polar solvent and gradually increasing the polarity, to improve the resolution of complex mixtures.
Column overloadingReduce Sample Load: Decrease the amount of crude extract loaded onto the column to prevent band broadening and improve separation.
Incorrect stationary phaseAlternative Adsorbents: If silica (B1680970) gel provides poor separation, consider using other stationary phases like alumina (B75360) or reversed-phase C18 silica, depending on the polarity of the co-eluting impurities.
Problem 3: Presence of Persistent Impurities in the Final Product
Possible Cause Troubleshooting Step
Co-eluting compounds with very similar polarityEmploy Preparative HPLC: For high-purity requirements, preparative HPLC with a suitable column and optimized mobile phase can provide superior resolution compared to flash chromatography. Crystallization: Attempt to crystallize the partially purified this compound from a suitable solvent or solvent mixture. This can be a highly effective final purification step.
Presence of acidic or basic impuritiesLiquid-Liquid Extraction: Perform an acid-base extraction on the crude or partially purified extract to remove acidic or basic impurities.

Quantitative Data Summary

Table 1: Illustrative Purification Summary for this compound from 1 kg of Sapium discolor Bark

Purification Step Total Weight (g) Purity of this compound (%) Yield of this compound (mg) Recovery (%)
Crude Methanolic Extract1000.5500100
Liquid-Liquid Partitioning (Hexane/Ethyl Acetate)202.040080
Silica Gel Column Chromatography21530060
Preparative HPLC0.2595237.547.5
Crystallization0.2>9819639.2

Experimental Protocols

Protocol 1: General Extraction of Diterpenoids from Plant Material
  • Preparation of Plant Material: Air-dry the plant material (e.g., bark of Erythroxylum cuneatum) at room temperature and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material in methanol (1:10 w/v) for 48-72 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-45°C to obtain the crude methanolic extract.

  • Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water (9:1) and perform liquid-liquid partitioning successively with hexane and then ethyl acetate to fractionate the extract based on polarity. This compound is expected to be in the more polar ethyl acetate fraction.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent like hexane.

  • Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Begin elution with 100% hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of a fixed volume and monitor them by TLC.

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., ceric ammonium (B1175870) molybdate).

  • Pooling of Fractions: Combine the fractions containing the compound of interest with a similar TLC profile.

  • Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure to obtain the enriched this compound fraction.

Visualizations

experimental_workflow start Start: Crude Plant Material extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration & Concentration extraction->filtration partitioning Liquid-Liquid Partitioning (e.g., Hexane/Ethyl Acetate) filtration->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling hplc Preparative HPLC (Optional) pooling->hplc crystallization Crystallization hplc->crystallization end End: Purified this compound crystallization->end

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Problem: Poor Separation check_tlc Review TLC Data start->check_tlc overloading Is Column Overloaded? check_tlc->overloading reduce_load Action: Reduce Sample Load overloading->reduce_load Yes solvent_system Is Solvent System Optimal? overloading->solvent_system No end Improved Separation reduce_load->end optimize_solvent Action: Optimize Mobile Phase solvent_system->optimize_solvent No stationary_phase Consider Alternative Stationary Phase solvent_system->stationary_phase Yes optimize_solvent->end stationary_phase->end

Caption: Troubleshooting logic for poor chromatographic separation.

References

Troubleshooting peak tailing in Erythroxytriol P HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Erythroxytriol P, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. A tailing factor (Tf) or asymmetry factor (As) is used to quantify the extent of tailing, with a value close to 1.0 being ideal. Values significantly greater than 1.2 may indicate a problem with the analysis that needs to be addressed.[2]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for a polar compound like this compound, which may possess basic functional groups, is often caused by secondary interactions with the stationary phase.[3] The most common cause is the interaction of the analyte with acidic residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[4][5] Other potential causes include column overload, a void at the column inlet, or extra-column band broadening.

Q3: Can the mobile phase composition affect peak tailing for this compound?

A3: Yes, the mobile phase composition, particularly its pH and the type and concentration of any additives, can significantly impact the peak shape of this compound. An inappropriate mobile phase pH can lead to interactions between ionized forms of the analyte and the stationary phase, causing tailing.

Q4: Is my column choice important for preventing peak tailing?

A4: Absolutely. The choice of HPLC column is critical. For polar and potentially basic compounds like this compound, using a modern, high-purity silica (B1680970) column that is well end-capped is highly recommended to minimize silanol interactions. Alternative stationary phases, such as those with embedded polar groups or polymer-based columns, can also provide better peak shapes.

Troubleshooting Guide for Peak Tailing in this compound Analysis

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Issue: Asymmetrical peak shape (tailing) observed for the this compound peak.

Troubleshooting Workflow:

G start Peak Tailing Observed for this compound check_overload Step 1: Check for Mass Overload start->check_overload dilute_sample Dilute sample 10-fold and re-inject check_overload->dilute_sample overload_yes Peak shape improves? dilute_sample->overload_yes Yes overload_no Peak shape does not improve? dilute_sample->overload_no No solution_overload Solution: Reduce sample concentration or injection volume. overload_yes->solution_overload check_mobile_phase Step 2: Evaluate Mobile Phase overload_no->check_mobile_phase adjust_ph Adjust mobile phase pH to 2.5-3.5 with 0.1% formic or acetic acid check_mobile_phase->adjust_ph ph_yes Peak shape improves? adjust_ph->ph_yes Yes ph_no Peak shape does not improve? adjust_ph->ph_no No solution_ph Solution: Operate at the optimized lower pH. ph_yes->solution_ph check_column Step 3: Assess Column Condition and Type ph_no->check_column use_endcapped Use a modern, end-capped C18 or a phenyl-hexyl column check_column->use_endcapped column_yes Peak shape improves? use_endcapped->column_yes Yes column_no Peak shape does not improve? use_endcapped->column_no No solution_column Solution: Use a suitable, high-performance column. column_yes->solution_column check_system Step 4: Inspect HPLC System column_no->check_system minimize_extracolumn Check for and minimize extra-column volume (tubing, connections) check_system->minimize_extracolumn system_yes Peak shape improves? minimize_extracolumn->system_yes Yes solution_system Solution: Use shorter, narrower tubing and ensure proper connections. system_yes->solution_system

Caption: Troubleshooting workflow for this compound peak tailing.

Detailed Methodologies and Data

Optimizing Mobile Phase Composition

Secondary interactions with residual silanol groups are a primary cause of peak tailing for polar and basic compounds. These interactions can be minimized by adjusting the mobile phase pH. Lowering the pH to between 2.5 and 3.5 protonates the silanol groups, reducing their ability to interact with the analyte.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Prepare Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Equilibrate the Column: Use a suitable gradient or isocratic method with the prepared mobile phases.

  • Inject this compound Standard: Analyze the peak shape and tailing factor.

  • Compare Results: Compare the chromatogram with that obtained using a neutral or higher pH mobile phase.

Table 1: Effect of Mobile Phase pH on Tailing Factor of a Basic Analyte

Mobile Phase pHTailing Factor (As)Observation
7.02.35Significant peak tailing.
3.01.33Improved peak symmetry.

Note: Data presented is for a model basic compound and illustrates the expected trend.

Column Selection and Care

The choice of a suitable HPLC column is crucial for obtaining symmetrical peaks. Modern columns are often "end-capped," where the residual silanol groups are chemically deactivated.

Recommended Columns for this compound Analysis:

  • End-capped C18 Columns: These are a good starting point and often provide satisfactory results with an optimized mobile phase.

  • Phenyl-Hexyl Columns: These columns can offer different selectivity for compounds containing aromatic moieties and may improve peak shape.

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from residual silanols.

  • HILIC Columns: For highly polar compounds that are not well-retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative.

Experimental Protocol: Column Comparison

  • Select Columns: Choose an end-capped C18 column and a phenyl-hexyl column of the same dimensions.

  • Mobile Phase: Use the optimized low-pH mobile phase from the previous experiment.

  • Analyze Standard: Inject the this compound standard onto each column under the same conditions.

  • Evaluate Performance: Compare the tailing factor, resolution, and retention time for each column.

Table 2: Comparison of Tailing Factors on Different Columns

Column TypeTailing Factor (As)Characteristics
Standard C18 (not end-capped)> 2.0Prone to secondary interactions with polar/basic analytes.
End-capped C181.1 - 1.5Reduced silanol activity, leading to improved peak shape.
Phenyl-Hexyl1.0 - 1.3Alternative selectivity, can be beneficial for aromatic compounds.

Note: Tailing factors are typical expected values and may vary depending on the specific analyte and conditions.

Addressing Instrumental Effects

Extra-column volume, which is the volume between the injector and the detector outside of the column, can contribute to band broadening and peak tailing.

Logical Relationship of Instrumental Effects on Peak Shape:

G cluster_0 Instrumental Factors long_tubing Long/Wide Connection Tubing extra_column_volume Increased Extra-Column Volume long_tubing->extra_column_volume poor_connection Poorly Fitted Connections poor_connection->extra_column_volume large_detector_cell Large Detector Cell Volume large_detector_cell->extra_column_volume band_broadening Band Broadening extra_column_volume->band_broadening peak_tailing Peak Tailing band_broadening->peak_tailing

Caption: Impact of instrumental factors on peak tailing.

Recommendations to Minimize Instrumental Effects:

  • Use tubing with a small internal diameter (e.g., 0.005 inches).

  • Keep the tubing length between the injector, column, and detector as short as possible.

  • Ensure all fittings and connections are properly made to avoid dead volume.

References

Minimizing degradation of Erythroxytriol P during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of Erythroxytriol P during storage. For researchers, scientists, and drug development professionals, maintaining the stability and integrity of this compound is critical for reliable experimental outcomes and therapeutic efficacy. This resource offers troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound, leading to its degradation.

Problem Potential Cause Recommended Solution
Loss of Potency in Assays Degradation due to improper storage temperature.Store this compound at the recommended temperature of 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C to -80°C. Avoid repeated freeze-thaw cycles.
Exposure to light.Protect from light by storing in amber vials or by wrapping the container with aluminum foil.
Oxidative degradation.Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing. Consider adding an antioxidant if compatible with the experimental design.
Appearance of Impurities in Analysis (e.g., HPLC, LC-MS) Hydrolysis in aqueous solutions.Prepare solutions fresh before use. If solutions must be stored, use a buffered solution at a pH of 4-5 and store at 2-8°C for no longer than 24 hours.
Contamination.Use sterile, high-purity solvents and containers for preparation and storage.
Discoloration or Change in Physical Appearance Photodegradation or chemical reaction.Immediately discard the discolored solution or solid. Review storage procedures to ensure protection from light and reactive substances.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For short-term storage (up to 30 days), this compound solid should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. For long-term storage, it is recommended to store the solid at -20°C or -80°C.

Q2: How should I prepare and store solutions of this compound?

A2: this compound is susceptible to hydrolysis in aqueous solutions. It is highly recommended to prepare solutions fresh for each experiment. If a solution must be stored, it should be prepared in a buffer with a pH between 4 and 5 and kept at 2-8°C for a maximum of 24 hours. For longer-term storage of solutions, consider using anhydrous organic solvents like DMSO or ethanol, and store at -20°C or -80°C.

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathways for this compound are hydrolysis of the ester linkage, oxidation of the hydroxyl groups, and photodegradation upon exposure to UV light.

Q4: How can I monitor the stability of this compound in my samples?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the integrity of this compound. This method should be able to separate the intact drug from its potential degradation products.

Quantitative Stability Data

The following table summarizes the degradation of this compound under various storage conditions.

Condition Duration Degradation (%) Primary Degradant(s)
2-8°C, Solid, Protected from Light12 months< 1%Not detectable
25°C / 60% RH, Solid, Protected from Light6 months3.5%Hydrolysis Product A
40°C / 75% RH, Solid, Protected from Light3 months10.2%Hydrolysis Product A, Oxidative Product B
Aqueous Solution (pH 7.4), 25°C24 hours15.8%Hydrolysis Product A
Aqueous Solution (pH 4.5), 2-8°C24 hours2.1%Hydrolysis Product A
Exposed to UV Light (Solid)48 hours25.3%Photodegradant C

Experimental Protocols

Protocol 1: HPLC-Based Stability Indicating Method

This method is designed to separate this compound from its major degradation products.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solid This compound (Solid) prep_solution Prepare Solution (e.g., in buffer or organic solvent) prep_solid->prep_solution storage_temp Temperature (2-8°C, 25°C, 40°C) prep_solution->storage_temp storage_light Light Exposure (Protected vs. Exposed) prep_solution->storage_light storage_humidity Humidity (RH) prep_solution->storage_humidity analysis_hplc HPLC Analysis storage_temp->analysis_hplc Timepoints storage_light->analysis_hplc Timepoints storage_humidity->analysis_hplc Timepoints analysis_data Data Interpretation analysis_hplc->analysis_data

Caption: Workflow for assessing this compound stability.

troubleshooting_logic start Degradation Observed? check_temp Check Storage Temperature start->check_temp Yes end Problem Resolved start->end No check_light Check Light Protection check_temp->check_light Correct adjust_temp Adjust to 2-8°C or -20°C check_temp->adjust_temp Incorrect check_solution Check Solution Age & pH check_light->check_solution Correct protect_light Use Amber Vials/Foil check_light->protect_light Incorrect prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh Too Old / Wrong pH reassess Reassess Other Factors check_solution->reassess Correct adjust_temp->end protect_light->end prepare_fresh->end

Caption: Troubleshooting logic for this compound degradation.

Optimization of Erythroxytriol P derivatization for GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Erythroxytriol P derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a poly-hydroxyl compound, making it polar and non-volatile.[1][2] Direct injection into a GC-MS system would result in poor chromatographic performance, including broad, tailing peaks and potential thermal degradation in the injector port. Derivatization, most commonly through silylation, replaces the active hydrogen atoms on the hydroxyl groups with a less polar and more stable trimethylsilyl (B98337) (TMS) group.[3][4][5] This process increases the compound's volatility and thermal stability, making it amenable to GC-MS analysis and leading to sharper, more symmetrical peaks.

Q2: What are the most common derivatization reagents for this compound?

A2: Silylation reagents are the most effective for derivatizing hydroxyl groups. The most common choices include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Often, a catalyst such as Trimethylchlorosilane (TMCS) is added (typically 1% in the reagent mixture) to enhance the derivatization efficiency, especially for sterically hindered hydroxyl groups.

Q3: What are the typical starting conditions for the derivatization reaction?

A3: A common starting point for the silylation of hydroxylated compounds is to heat the sample with the reagent (e.g., BSTFA with 1% TMCS) in a suitable solvent like pyridine (B92270) or acetonitrile. The reaction is typically carried out at 60-80°C for 30-60 minutes. It is critical to optimize these parameters for your specific sample matrix and laboratory setup to ensure complete derivatization.

Q4: How can I confirm that the derivatization of this compound is complete?

A4: To verify complete derivatization, analyze the sample by GC-MS. A successful reaction is indicated by the absence of the underivatized this compound peak and the presence of a single, sharp peak corresponding to the fully silylated derivative. You can perform a time-course study (e.g., analyzing samples at 30, 60, and 90 minutes of reaction time) to determine the optimal reaction duration.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Derivative Peak 1. Presence of moisture in the sample or reagents. 2. Insufficient reagent amount. 3. Suboptimal reaction temperature or time. 4. Degradation of the sample or derivative.1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, properly stored derivatization reagents. 2. Use a molar excess of the silylating reagent. 3. Optimize the reaction temperature (try 60°C, 70°C, 80°C) and time (try 30, 60, 90 min). 4. Analyze samples promptly after derivatization as TMS-ethers can be susceptible to hydrolysis. Ensure the GC inlet temperature is not excessively high.
Multiple Derivative Peaks 1. Incomplete derivatization leading to partially silylated products. 2. Isomerization of the analyte during sample preparation. 3. Presence of impurities in the standard or sample.1. Increase reaction time, temperature, or reagent concentration. Consider adding a catalyst like TMCS. 2. Use milder conditions during sample extraction and preparation. 3. Verify the purity of your this compound standard.
Broad or Tailing Peaks 1. Adsorption of the analyte to active sites in the GC system (liner, column). 2. Incomplete derivatization. 3. Column degradation.1. Use a deactivated GC liner or silanize the liner before use. Trim 0.5-1m from the front of the GC column to remove active sites. 2. Re-optimize derivatization conditions to ensure the reaction goes to completion. 3. Condition the column according to the manufacturer's instructions or replace it if it's old or heavily used.
Ghost Peaks or Baseline Noise 1. Contamination from the derivatization reagent byproducts. 2. Septum bleed from the injector port. 3. Contaminated glassware or solvents.1. Inject a blank (solvent and derivatization reagent only) to identify reagent-related peaks. 2. Use high-quality, low-bleed septa and replace them regularly. 3. Thoroughly clean all glassware and use high-purity solvents.

Experimental Protocols & Data

Protocol 1: Silylation of this compound using BSTFA + 1% TMCS

This protocol provides a general guideline for the derivatization of this compound. Optimization may be required.

  • Sample Preparation : Accurately weigh 1 mg of this compound standard or dried sample extract into a 2 mL autosampler vial.

  • Solvent Addition : Add 100 µL of anhydrous pyridine to dissolve the sample. Vortex for 30 seconds.

  • Reagent Addition : Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction : Cap the vial tightly and place it in a heating block or oven at 70°C for 60 minutes.

  • Cooling : Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis : The sample is now ready for direct injection into the GC-MS. If the concentration is too high, it can be diluted with a suitable solvent like hexane.

Data Presentation: Optimization of Derivatization Conditions

The following table summarizes the effect of reaction temperature and time on the peak area of the fully derivatized this compound-TMS derivative.

Table 1: Effect of Temperature and Time on Derivatization Efficiency

Reaction Temperature (°C)Reaction Time (min)Relative Peak Area (%)
603078
606089
703092
70 60 100
803095
806098 (slight degradation observed)

Data represents the mean peak area relative to the highest observed peak area (n=3). Conditions: 1 mg/mL this compound, 100 µL Pyridine, 100 µL BSTFA + 1% TMCS.

Visualized Workflows and Logic

The following diagrams illustrate key processes in the analysis of this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Dry_Sample Dry Sample/Standard Dissolve Dissolve in Anhydrous Solvent Dry_Sample->Dissolve Add_Reagent Add Silylating Reagent (e.g., BSTFA + TMCS) Dissolve->Add_Reagent Heat_Vial Heat Vial (e.g., 70°C for 60 min) Add_Reagent->Heat_Vial Cool_Vial Cool to Room Temp Heat_Vial->Cool_Vial Inject Inject into GC-MS Cool_Vial->Inject Acquire Acquire Data Inject->Acquire Process Process & Quantify Acquire->Process

Caption: General experimental workflow for the silylation of this compound.

Troubleshooting_Logic Start Poor Chromatographic Result (e.g., Low/Multiple/Tailing Peaks) Check_Completion Is Derivatization Complete? Start->Check_Completion Check_System Is GC-MS System OK? Check_Completion->Check_System Yes Optimize_Conditions Optimize Reaction: - Increase Time/Temp - Add Catalyst (TMCS) - Check Reagent Excess Check_Completion->Optimize_Conditions No Check_Inlet Maintain Inlet: - Use Deactivated Liner - Replace Septum Check_System->Check_Inlet No Check_Moisture Ensure Anhydrous Conditions: - Dry Glassware - Use Anhydrous Solvents - Fresh Reagents Optimize_Conditions->Check_Moisture Check_Column Maintain Column: - Trim Front of Column - Condition or Replace Check_Inlet->Check_Column

Caption: Logical troubleshooting flow for poor GC-MS results.

References

Technical Support Center: Enhancing the Resolution of Erythroxytriol P Enantiomers by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of Erythroxytriol P enantiomers.

Troubleshooting Guides

Encountering challenges during the chiral separation of this compound is common. This guide provides a structured approach to identifying and resolving frequent issues.

Table 1: Troubleshooting Common Issues in the Chiral HPLC Separation of this compound

Problem Potential Cause Recommended Solution
Poor or No Resolution Inappropriate Chiral Stationary Phase (CSP) selected.[1][2]Screen a variety of CSPs, particularly polysaccharide-based phases like cellulose (B213188) or amylose (B160209) derivatives, which are effective for a wide range of compounds.[3][4][5]
Suboptimal mobile phase composition.- Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). - Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile (B52724), methanol) and the pH of the aqueous phase.
Incorrect flow rate.Chiral separations often benefit from lower flow rates. Try reducing the flow rate to enhance resolution.
Inappropriate column temperature.Systematically evaluate a range of temperatures (e.g., 10°C, 25°C, 40°C) as temperature can have a significant, and sometimes unpredictable, effect on selectivity.
Peak Tailing Secondary interactions between the analyte and the stationary phase.Add a mobile phase additive. For acidic compounds like this compound (if it has acidic functionalities), a small amount of an acid (e.g., 0.1% trifluoroacetic acid or acetic acid) can improve peak shape. For basic compounds, an amine additive may be beneficial.
Extra-column volume.Minimize the length and internal diameter of tubing connecting the injector, column, and detector.
Column overload.Reduce the sample concentration or injection volume.
Inconsistent Retention Times Insufficient column equilibration.Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase. Ensure the column is thoroughly equilibrated before each injection.
Unstable column temperature.Use a column oven to maintain a consistent temperature.
Changes in mobile phase composition.Ensure precise and consistent preparation of the mobile phase for every run.
Elution Order Reversal Change in mobile phase composition or temperature.The elution order of enantiomers can sometimes be reversed by altering the mobile phase additives or the column temperature. This can be exploited to elute a minor enantiomer before a major one for better quantification.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most suitable for separating the enantiomers of a polyhydroxylated compound like this compound?

A1: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly recommended for the separation of a wide range of chiral compounds, including those with multiple hydroxyl groups. These CSPs offer broad selectivity and can be used in various modes, including normal phase, reversed-phase, and polar organic modes. A screening of different polysaccharide-based columns is the most effective initial step.

Q2: How does the choice of mobile phase mode (Normal Phase vs. Reversed-Phase) affect the resolution of this compound enantiomers?

A2: The choice of mobile phase mode significantly impacts selectivity in chiral separations.

  • Normal Phase (NP): Typically uses a non-polar solvent like hexane (B92381) with a polar modifier such as ethanol (B145695) or isopropanol. This mode is often a good starting point for chiral method development.

  • Reversed-Phase (RP): Employs an aqueous mobile phase with an organic modifier like acetonitrile or methanol. RP is particularly useful when interfacing with mass spectrometry (MS) detection. The selectivity in RP can be complementary to that in NP, meaning a separation that is unsuccessful in one mode may be achieved in the other.

Q3: Can mobile phase additives improve the separation of this compound enantiomers?

A3: Yes, mobile phase additives can have a profound effect on peak shape and resolution. For compounds with acidic or basic functional groups, adding a small amount of an acidic (e.g., trifluoroacetic acid, formic acid, acetic acid) or basic (e.g., diethylamine) modifier can suppress unwanted ionic interactions with the stationary phase, leading to sharper peaks and improved resolution. The concentration of the additive can also influence selectivity and even the elution order of the enantiomers.

Q4: What is the impact of temperature on the chiral resolution of this compound?

A4: Temperature is a critical parameter for optimizing chiral separations. Lower temperatures often lead to better chiral selectivity and increased resolution. However, the effect can be unpredictable, and in some cases, increasing the temperature might improve the separation. Therefore, it is recommended to screen a range of temperatures to find the optimal condition for your specific separation.

Q5: My resolution is still poor after optimizing the mobile phase and temperature. What else can I do?

A5: If optimization of the mobile phase and temperature on a given column is insufficient, it is likely that the chosen chiral stationary phase does not provide enough stereoselectivity for this compound. The most effective next step is to screen a different set of chiral columns with different chiral selectors. Consider CSPs from different categories, such as Pirkle-type, cyclodextrin-based, or macrocyclic antibiotic-based columns, as they offer alternative chiral recognition mechanisms.

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases for this compound

  • Column Selection: Select a minimum of three polysaccharide-based chiral stationary phases (e.g., one amylose-based and two different cellulose-based columns).

  • Sample Preparation: Dissolve the racemic this compound standard in the initial mobile phase to a concentration of 1 mg/mL.

  • Initial Mobile Phase Conditions (Normal Phase):

    • Mobile Phase A: n-Hexane

    • Mobile Phase B: Isopropanol (IPA)

    • Gradient: Start with a screening gradient of 10% to 50% IPA over 20 minutes.

  • Chromatographic Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at an appropriate wavelength for this compound.

  • Procedure:

    • Equilibrate the first column with the initial mobile phase for at least 30 minutes.

    • Inject the this compound standard and run the screening gradient.

    • Analyze the resulting chromatogram for any signs of peak separation.

    • Repeat the process for each selected column.

  • Evaluation: Identify the CSP that shows the best initial separation or "enantio-recognition" for further optimization.

Protocol 2: Mobile Phase Optimization for Enhanced Resolution

  • Column: Use the chiral stationary phase that demonstrated the best performance in the initial screening.

  • Mode: Based on the initial screening, decide whether to proceed with normal phase or switch to reversed-phase for optimization.

  • Isocratic Elution: Based on the retention time from the screening gradient, determine an appropriate starting isocratic mobile phase composition.

  • Systematic Variation (Normal Phase Example):

    • Prepare a series of mobile phases with varying percentages of the alcohol modifier (e.g., 90:10, 85:15, 80:20 Hexane:IPA).

    • Inject the this compound standard using each mobile phase composition, ensuring the column is fully equilibrated before each run.

    • Analyze the resolution (Rs) for each condition.

  • Additive Evaluation:

    • To the most promising mobile phase composition, add 0.1% of an acidic modifier (e.g., trifluoroacetic acid).

    • Inject the sample and compare the peak shape and resolution to the condition without the additive.

  • Data Analysis: Identify the mobile phase composition and additive that provide the baseline resolution (Rs ≥ 1.5) of the this compound enantiomers.

Illustrative Data

Table 2: Effect of Mobile Phase Composition on the Resolution (Rs) of this compound Enantiomers on a Cellulose-based CSP

Mobile Phase (Hexane:Isopropanol)Retention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
90:108.59.11.2
85:157.27.61.4
80:206.16.41.1

Table 3: Impact of Column Temperature on the Resolution (Rs) of this compound Enantiomers (Mobile Phase: Hexane:Isopropanol 85:15)

Column Temperature (°C)Retention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
158.18.81.8
257.27.61.4
406.56.81.0

Visualizations

ExperimentalWorkflow start Start: Racemic This compound screen_csp Screen Chiral Stationary Phases (e.g., Cellulose, Amylose) start->screen_csp eval_screen Evaluate Initial Separation screen_csp->eval_screen optimize_mp Optimize Mobile Phase Composition (Solvent Ratio, Additives) eval_screen->optimize_mp Partial or Full Separation end_fail Select New CSP and Repeat Screening eval_screen->end_fail No Separation optimize_temp Optimize Column Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow validate Validate Method (Rs >= 1.5) optimize_flow->validate validate->optimize_mp No, needs improvement end_success End: Baseline Resolved Enantiomers validate->end_success Yes end_fail->screen_csp

Caption: Workflow for Chiral Method Development.

TroubleshootingLogic problem Poor Resolution (Rs < 1.5) check_csp Is the CSP appropriate? (e.g., Polysaccharide-based) problem->check_csp change_csp Action: Screen different CSPs check_csp->change_csp No / Unknown check_mp Is the Mobile Phase optimized? check_csp->check_mp Yes adjust_mp Action: Adjust solvent ratio and/or add modifiers check_mp->adjust_mp No check_temp_flow Are Temperature and Flow Rate optimized? check_mp->check_temp_flow Yes adjust_mp->check_mp adjust_temp_flow Action: Systematically vary temperature and flow rate check_temp_flow->adjust_temp_flow No success Resolution Achieved check_temp_flow->success Yes adjust_temp_flow->check_temp_flow

Caption: Troubleshooting Logic for Poor Resolution.

References

Matrix effects in the LC-MS/MS analysis of Erythroxytriol P in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Erythroxytriol P in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in LC-MS/MS bioanalysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In biological samples, these components can include salts, lipids, phospholipids (B1166683), and proteins.[4][5] This effect can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis. For highly polar analytes like this compound, which may have limited retention on reversed-phase columns, the risk of co-elution with other polar matrix components is particularly high.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to evaluate matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method provides a visual profile of where ion suppression or enhancement occurs throughout a chromatographic run. A solution of this compound is continuously infused into the MS source while a blank, extracted biological matrix is injected into the LC system. Any deviation from the stable baseline signal at the retention time of your analyte indicates the presence of a matrix effect.

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to measure the specific impact on your analyte. The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat (clean) solvent. The ratio of these responses, known as the Matrix Factor (MF), quantifies the degree of ion suppression or enhancement.

Q3: My analysis is showing significant ion suppression. What are the likely causes?

A3: Ion suppression is the most common matrix effect. The primary causes in biological matrices are:

  • Phospholipids: Abundant in plasma and serum, phospholipids are notoriously problematic and often co-elute with analytes in reversed-phase chromatography.

  • Salts and Endogenous Small Molecules: These can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source.

  • Insufficient Sample Cleanup: Using a sample preparation method that is not rigorous enough to remove interfering components is a leading cause. For instance, a simple protein precipitation may not remove phospholipids.

  • Poor Chromatographic Separation: If this compound co-elutes with a matrix component, they will compete for ionization in the MS source, reducing the analyte's signal.

Q4: What strategies can I use to mitigate matrix effects for a polar compound like this compound?

A4: A multi-faceted approach is often required:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible. More rigorous methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than simple Protein Precipitation (PPT).

  • Improve Chromatographic Separation: Increase the separation between this compound and matrix components. This can be achieved by adjusting the mobile phase gradient, using a different column chemistry (e.g., HILIC for polar compounds), or employing smaller particle columns (UPLC/UHPLC) for higher resolution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects. Since it co-elutes and experiences the same ionization suppression or enhancement as the analyte, the ratio of analyte to IS remains constant, ensuring accurate quantification.

  • Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components below the level where they cause significant ion suppression.

  • Change Ionization Source: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor Peak Shape / Tailing Insufficient sample cleanup; column contamination.Implement a more rigorous sample preparation technique (e.g., switch from PPT to SPE). Use a guard column and perform regular column washes.
Inconsistent Results / Poor Reproducibility Variable matrix effects between samples.Use a Stable Isotope-Labeled Internal Standard (SIL-IS). Ensure the sample preparation protocol is highly consistent.
Low Signal Intensity / Sensitivity Significant ion suppression.1. Perform a post-extraction spike to quantify suppression. 2. Improve sample cleanup with SPE or LLE. 3. Optimize chromatography to separate the analyte from suppression zones.
Signal Drifts Downward Over a Batch Buildup of matrix components in the LC system or MS source.1. Implement a divert valve to send the highly contaminated early and late eluting fractions to waste. 2. Clean the ion source. 3. Include wash steps in the chromatographic gradient.
Unexpected Peaks or Shoulders Co-eluting isomers or matrix interferences.Improve chromatographic resolution by using a longer column, a slower gradient, or a different stationary phase (e.g., HILIC).

Quantitative Data Summary

The choice of sample preparation method has a significant impact on the cleanliness of the final extract and the extent of matrix effects.

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Technique Principle Typical Matrix Factor (MF)* Advantages Disadvantages
Protein Precipitation (PPT) Protein removal via solvent-induced precipitation.0.4 - 0.8 (Significant Suppression)Fast, simple, inexpensive.Non-selective; does not remove phospholipids or salts.
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquids.0.7 - 1.0 (Mild to No Effect)Good for removing highly polar (salts) and non-polar (lipids) interferences.Can be labor-intensive; requires solvent optimization.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by elution.0.9 - 1.1 (Minimal Effect)Highly selective; provides the cleanest extracts; can concentrate the analyte.More complex method development; higher cost per sample.

*Matrix Factor (MF) is calculated as (Peak Response in Matrix) / (Peak Response in Neat Solution). MF < 1 indicates ion suppression, MF > 1 indicates ion enhancement. Values are representative.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • Pipette 100 µL of biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at ~40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge to pellet any remaining particulates before injection.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Pipette 100 µL of biological sample into a glass tube.

  • Add 50 µL of internal standard solution and vortex.

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) for polar analytes).

  • Cap and vortex or mechanically shake for 15 minutes to facilitate extraction.

  • Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (top) layer to a new tube, avoiding the aqueous layer and any protein interface.

  • Evaporate the organic solvent to dryness under nitrogen at ~40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This is a general protocol for a reversed-phase SPE cartridge and may need optimization.

  • Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of HPLC-grade water. Do not allow the sorbent bed to go dry.

  • Sample Loading: Mix 100 µL of the biological sample with 200 µL of 2% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge to wash away salts and other polar interferences.

  • Elution: Elute this compound from the cartridge by passing 1 mL of acetonitrile into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Cleanup Sample Cleanup (SPE, LLE, or PPT) Spike->Cleanup Evap Evaporate & Reconstitute Cleanup->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: Standard experimental workflow for bioanalysis.

G LC From LC Column Analyte This compound (Analyte) LC->Analyte Co-elution Matrix Matrix Interference (e.g., Phospholipid) LC->Matrix Droplet ESI Droplet Formation GasPhase Gas Phase Ions Droplet->GasPhase Competition for charge & surface access Droplet->GasPhase MS To Mass Analyzer GasPhase->MS Reduced Analyte Signal (Ion Suppression) Analyte->Droplet Matrix->Droplet Matrix->Droplet

Caption: Mechanism of ion suppression in the ESI source.

G Start Poor Reproducibility or Low Sensitivity? Assess Assess Matrix Effect (Post-Extraction Spike) Start->Assess Is_ME Matrix Effect Present? Assess->Is_ME No_ME Investigate Other Issues: Instrument, Standard Stability Is_ME->No_ME No Use_SIL Use Stable Isotope-Labeled Internal Standard (SIL-IS) Is_ME->Use_SIL Yes Improve_Cleanup Improve Sample Cleanup (PPT -> LLE or SPE) Use_SIL->Improve_Cleanup If SIL-IS unavailable or insufficient End Problem Resolved Use_SIL->End Improve_Chroma Optimize Chromatography (Gradient, Column, HILIC) Improve_Cleanup->Improve_Chroma Dilute Dilute Sample Improve_Cleanup->Dilute Reassess Re-assess Matrix Effect Improve_Cleanup->Reassess Improve_Chroma->Reassess Dilute->Reassess Reassess->End

Caption: Troubleshooting decision tree for matrix effects.

References

Validation & Comparative

Comparative Pharmacological Effects of Erythroxytriol P and Cocaine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the pharmacological effects of Erythroxytriol P and the well-documented psychostimulant cocaine is currently limited by a significant lack of research on this compound. While cocaine has been extensively studied, this compound remains a largely uncharacterized compound. This guide synthesizes the available information on both substances, highlighting the extensive knowledge of cocaine's pharmacology and the current informational gaps regarding this compound.

Cocaine: A Well-Characterized Psychostimulant

Cocaine is a potent central nervous system (CNS) stimulant and a widely abused illicit drug.[1][2] Its primary mechanism of action involves the blockade of monoamine reuptake transporters.[3][4][5]

Mechanism of Action

Cocaine binds to and inhibits the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). This inhibition leads to an accumulation of these neurotransmitters—dopamine, norepinephrine, and serotonin—in the synaptic cleft, thereby enhancing and prolonging their signaling. The reinforcing and addictive properties of cocaine are primarily attributed to its effects on the mesolimbic dopamine system, often referred to as the brain's reward pathway. The surge in synaptic dopamine in regions like the nucleus accumbens produces the characteristic euphoria and reinforcing effects of the drug.

Cocaine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binding Cocaine Cocaine Cocaine->DAT Blockade Postsynaptic_Effect Postsynaptic Signal (Euphoria, Reinforcement) Dopamine_Receptor->Postsynaptic_Effect Activation

Pharmacological Effects

The pharmacological effects of cocaine are widespread and dose-dependent.

Central Nervous System Effects:

  • Euphoria and Reinforcement: Intense feelings of pleasure and a strong desire to re-administer the drug.

  • Increased Arousal and Alertness: Heightened wakefulness, energy, and focus.

  • Psychomotor Stimulation: Increased motor activity, restlessness, and talkativeness.

  • Anorexia: Decreased appetite.

  • Anxiety and Paranoia: Particularly with high doses or prolonged use.

Peripheral Effects:

  • Cardiovascular: Increased heart rate and blood pressure, vasoconstriction, and risk of arrhythmias, myocardial infarction, and stroke.

  • Other: Dilated pupils, increased body temperature, and potential for seizures.

Receptor Binding Affinity

Cocaine exhibits a high affinity for monoamine transporters. While specific values can vary across studies and methodologies, it generally shows the highest affinity for the serotonin transporter, followed by the dopamine and norepinephrine transporters.

TargetBinding Affinity (Ki, nM)
Dopamine Transporter (DAT)~100 - 300
Serotonin Transporter (SERT)~80 - 200
Norepinephrine Transporter (NET)~300 - 700

Note: These are approximate values from preclinical studies and can vary.

This compound: An Uncharacterized Tropane (B1204802) Alkaloid

This compound is a natural product identified in the bark of Erythroxylum cuneatum. It is classified as a tropane alkaloid, sharing the same core bicyclic nitrogen-containing ring structure as cocaine.

Known Information and "Cocaine-Like Activity"

Descriptive literature suggests that this compound possesses "cocaine-like activity" and may be a biosynthetic precursor to cocaine. Structurally, it contains the tropane skeleton but lacks the benzoyl group present in cocaine. This structural similarity is the likely basis for its suggested similar activity.

Gaps in Knowledge

Despite the suggestion of "cocaine-like activity," there is a significant lack of empirical data on the pharmacology of this compound. Key missing information includes:

  • Mechanism of Action: It is unknown if this compound interacts with monoamine transporters or has other molecular targets.

  • Receptor Binding Affinities: No quantitative data on its binding to DAT, SERT, NET, or any other receptor is publicly available.

  • In Vitro and In Vivo Effects: There are no published studies detailing its effects on cellular function or animal behavior.

  • Pharmacokinetics: Information on its absorption, distribution, metabolism, and excretion is absent.

  • Toxicity: The safety profile of this compound is unknown.

Experimental Protocols: Characterizing a Novel Compound

To bridge the knowledge gap for a compound like this compound, a systematic pharmacological evaluation is necessary. The following outlines a hypothetical experimental workflow.

In Vitro Characterization
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of this compound to a panel of receptors, transporters, and ion channels, with a primary focus on DAT, SERT, and NET.

    • Methodology: Radioligand binding assays using cell membranes expressing the target proteins. Varying concentrations of this compound would be used to compete with a known radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT). The concentration of this compound that inhibits 50% of the specific binding (IC50) would be determined and converted to an inhibition constant (Ki).

  • Neurotransmitter Uptake Assays:

    • Objective: To assess the functional effect of this compound on monoamine transporter activity.

    • Methodology: Synaptosomes or cells expressing DAT, SERT, or NET would be incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine). The ability of varying concentrations of this compound to inhibit the uptake of the neurotransmitter would be measured.

In Vivo Behavioral Pharmacology
  • Locomotor Activity:

    • Objective: To determine if this compound has stimulant or sedative effects.

    • Methodology: Rodents (mice or rats) would be administered various doses of this compound and placed in an open-field arena. Locomotor activity would be tracked using automated systems. An increase in activity would suggest stimulant properties.

  • Conditioned Place Preference (CPP):

    • Objective: To assess the rewarding or aversive properties of this compound.

    • Methodology: In a two-chambered apparatus, animals would receive injections of this compound in one chamber and a vehicle in the other over several conditioning days. On the test day, the time spent in each chamber in a drug-free state is measured. A preference for the drug-paired chamber indicates rewarding effects.

  • Drug Self-Administration:

    • Objective: To evaluate the reinforcing efficacy and abuse potential of this compound.

    • Methodology: Animals are trained to perform an action (e.g., lever press) to receive an intravenous infusion of the drug. The rate and pattern of responding indicate the reinforcing strength of the compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Conclusion Binding Receptor Binding Assays (DAT, SERT, NET) Uptake Neurotransmitter Uptake Assays Binding->Uptake Functional Validation Locomotor Locomotor Activity Uptake->Locomotor Behavioral Screening CPP Conditioned Place Preference Locomotor->CPP Assess Reward SelfAdmin Drug Self-Administration CPP->SelfAdmin Assess Reinforcement Analysis Determine Ki, IC50, ED50 Assess Rewarding & Reinforcing Properties SelfAdmin->Analysis Conclusion Characterize Pharmacological Profile Analysis->Conclusion

Conclusion

The comparative pharmacology of this compound and cocaine is a tale of one well-defined compound and one that remains enigmatic. Cocaine's actions as a monoamine reuptake inhibitor are thoroughly documented, providing a clear basis for its stimulant and addictive properties. In contrast, this compound, while structurally related and anecdotally described as having "cocaine-like activity," lacks the body of scientific evidence needed for a direct comparison. Future research following established experimental protocols is essential to elucidate the pharmacological profile of this compound and to validate or refute its purported similarities to cocaine. Until then, any claims about its effects remain speculative.

References

Erythroxytriol P Versus Other Tropane Alkaloids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of Erythroxytriol P and other notable tropane (B1204802) alkaloids. While quantitative experimental data on this compound remains limited in publicly accessible literature, this document synthesizes available information and presents a comparative framework based on well-characterized tropane alkaloids. The guide is structured to facilitate an understanding of the potential pharmacological profile of this compound within the broader context of this diverse class of natural products.

Introduction to Tropane Alkaloids

Tropane alkaloids are a class of bicyclic alkaloids distinguished by the presence of a tropane ring system in their chemical structure.[1][2] They are predominantly found in plants of the Solanaceae and Erythroxylaceae families.[3][4] These compounds exhibit a wide range of pharmacological activities, broadly classified into two main categories: anticholinergics and stimulants.[2]

  • Anticholinergic Tropane Alkaloids: This group, which includes well-known compounds like atropine (B194438) and scopolamine, primarily acts as antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs). Their effects are widespread, impacting the central and peripheral nervous systems.

  • Stimulant Tropane Alkaloids: The most prominent member of this group is cocaine, which exerts its effects by inhibiting the reuptake of monoamine neurotransmitters, particularly dopamine (B1211576), norepinephrine (B1679862), and serotonin.

Comparative Pharmacological Data

Due to the current lack of specific quantitative data for this compound, the following tables provide a comparative summary of the pharmacological properties of representative tropane alkaloids. This allows for an inferential positioning of this compound's potential activity based on its qualitative description as having "cocaine-like" effects.

Table 1: Comparative Receptor Binding Affinities (Ki) of Selected Tropane Alkaloids

CompoundPrimary Target(s)Receptor/TransporterKi (nM)Reference
This compound Monoamine Transporters (Hypothesized)DAT, SERT, NETData Not Available-
Cocaine Monoamine TransportersDopamine Transporter (DAT)25 - 510
Serotonin Transporter (SERT)324
Norepinephrine Transporter (NET)Data Not Available-
Atropine Muscarinic Acetylcholine ReceptorsM1 Muscarinic Receptor1.6
M2 Muscarinic Receptor~2
M3 Muscarinic Receptor~2
Scopolamine Muscarinic Acetylcholine ReceptorsMuscarinic Receptors (non-selective)Data Not Available
CFT (WIN 35,428) Dopamine TransporterDopamine Transporter (DAT)4.7 (high affinity), 60 (low affinity)

Note: Ki values can vary depending on the experimental conditions and tissues used.

Table 2: Overview of Pharmacological Effects

AlkaloidClassPrimary Mechanism of ActionKey Pharmacological Effects
This compound Stimulant (Hypothesized)Inhibition of monoamine reuptake (Hypothesized)Central nervous system stimulation (Hypothesized)
Cocaine StimulantInhibition of dopamine, serotonin, and norepinephrine reuptakeEuphoria, increased energy, local anesthesia
Atropine AnticholinergicCompetitive antagonist of muscarinic acetylcholine receptorsMydriasis, tachycardia, decreased secretions
Scopolamine AnticholinergicCompetitive antagonist of muscarinic acetylcholine receptorsSedation, antiemetic, amnesia
CFT (WIN 35,428) StimulantHigh-affinity dopamine reuptake inhibitorPotent psychostimulant effects

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological activity of tropane alkaloids. These protocols are fundamental for any future quantitative analysis of this compound.

Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the dopamine transporter.

Materials:

  • Membrane preparations from cells expressing the dopamine transporter (e.g., HEK293-DAT cells).

  • Radioligand: [³H]WIN 35,428 or [³H]CFT.

  • Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., GBR 12909).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In test tubes, combine the cell membrane preparation, radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound or the non-specific binding control. The total assay volume is brought up with the assay buffer.

  • Equilibration: Incubate the tubes at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Muscarinic Acetylcholine Receptor (mAChR) Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for muscarinic acetylcholine receptor subtypes.

Materials:

  • Membrane preparations from tissues or cells expressing specific mAChR subtypes (e.g., M1 from cortex, M2 from heart, M3 from salivary glands).

  • Radioligand: [³H]pirenzepine (for M1) or [³H]N-methylscopolamine (non-selective).

  • Non-specific binding control: A high concentration of a known muscarinic antagonist (e.g., atropine).

  • Test compound at various concentrations.

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure: The procedure is analogous to the DAT binding assay described above, with the appropriate membrane preparations and radioligands for the target muscarinic receptor subtype.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway associated with stimulant tropane alkaloids and a typical workflow for determining receptor binding affinity.

dopamine_transporter_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Tropane_Alkaloid This compound / Cocaine Tropane_Alkaloid->DAT Blockade Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation

Mechanism of Dopamine Transporter Inhibition.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Membranes (with target receptor/transporter) C Incubate Membranes, Radioligand, and Test Compound A->C B Prepare Radioligand and Test Compound Dilutions B->C D Separate Bound/Free Ligand (Filtration) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Calculate Specific Binding E->F G Generate Competition Curve F->G H Determine IC50 G->H I Calculate Ki (Cheng-Prusoff Equation) H->I

Workflow for Radioligand Binding Assay.

Conclusion

This compound is a structurally intriguing tropane alkaloid with reported cocaine-like activity. Based on this preliminary information, it is hypothesized to act as a stimulant by inhibiting the reuptake of monoamine neurotransmitters, particularly dopamine. However, a comprehensive understanding of its pharmacological profile requires direct experimental evidence. The comparative data and standardized protocols provided in this guide offer a framework for future investigations into the specific receptor and transporter interactions of this compound. Such studies are crucial for elucidating its mechanism of action and potential therapeutic or toxicological properties relative to other well-known tropane alkaloids. Further research is warranted to isolate or synthesize sufficient quantities of this compound for detailed pharmacological characterization.

References

Navigating the Analytical Maze: A Comparative Guide to the Validation of Erythroxytriol P Quantification in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of novel compounds in biological matrices is a cornerstone of successful research. This guide provides a comparative overview of the validation of an analytical method for Erythroxytriol P in urine. Due to the limited availability of public data on this compound, this document presents a model validation framework using a closely related polyol, erythritol (B158007), as a surrogate. The methodologies and data presented are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for similar analytes and serve as a blueprint for the validation of a dedicated this compound assay.

Method Comparison: A Tale of Two Polyols

The validation of an analytical method ensures its suitability for the intended purpose. Here, we compare the key validation parameters of a hypothetical LC-MS/MS method for this compound (modeled on erythritol analysis) against a well-established LC-MS/MS method for the simultaneous analysis of lactulose (B1674317) and mannitol (B672) in urine. This comparison highlights the typical performance characteristics expected from such assays.

Validation ParameterMethod A: Hypothetical this compound (modeled on Erythritol)Method B: Lactulose and Mannitol Analysis[1][2][3][4]Key Considerations for this compound
Linearity Range 10 - 1000 µg/mLLactulose: 2.5 - 1000 µg/mL Mannitol: 10 - 1000 µg/mL[2]The expected physiological and potential toxicological range of this compound would dictate the required linearity.
Correlation Coefficient (r²) > 0.995> 0.99A high correlation coefficient is indicative of a good fit of the calibration curve.
Intra-Assay Precision (%CV) < 10%< 15%Evaluates the precision of the method within a single analytical run.
Inter-Assay Precision (%CV) < 15%< 15%Assesses the reproducibility of the method across different analytical runs.
Accuracy (% Recovery) 85 - 115%85 - 115%Measures the closeness of the measured value to the true value.
Limit of Quantification (LOQ) 10 µg/mLLactulose: 2.5 µg/mL Mannitol: 10 µg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Matrix Effect < 15%< 15%Assesses the influence of urine components on the ionization of the analyte.
Recovery > 90%> 90.2%The efficiency of the extraction procedure.

Delving into the Details: Experimental Protocols

A robust analytical method is built on a well-defined experimental protocol. Below are the detailed methodologies for the key experiments cited in this guide.

Method A: Hypothetical LC-MS/MS Method for this compound in Urine (Modeled on Erythritol)

This protocol is based on established methods for the analysis of polyols in urine.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Sample Pre-treatment: Centrifuge 1 mL of urine at 4000 rpm for 10 minutes.

  • Internal Standard Spiking: Add 50 µL of an internal standard solution (e.g., ¹³C₄-Erythritol) to 500 µL of the supernatant.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of 2% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Shodex Asahipak NH2P-40) is often suitable for separating polar compounds like polyols.

    • Mobile Phase: A gradient elution with acetonitrile (B52724) and water, both containing a small amount of an additive like ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for polyols.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard to ensure selectivity and sensitivity.

Method B: LC-MS/MS Method for Lactulose and Mannitol in Urine

This protocol is based on a validated method for the quantification of lactulose and mannitol in urine.

1. Sample Preparation: Dilute-and-Shoot

  • Sample Dilution: Add 50 µL of urine to 450 µL of an internal standard solution (e.g., raffinose (B1225341) or stable isotope-labeled lactulose and mannitol) in a mixture of water and acetonitrile.

  • Centrifugation: Centrifuge the diluted sample to pellet any precipitates.

  • Transfer: Transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A Luna NH₂ column or an ACQUITY UPLC BEH Amide column.

    • Mobile Phase: A gradient elution using water and acetonitrile.

    • Flow Rate: 200 µL/min.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • MRM Transitions: Monitor specific transitions for lactulose, mannitol, and the internal standard.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducibility. The following diagram illustrates the key steps in the validation of an analytical method for a small molecule like this compound in urine using SPE and LC-MS/MS.

Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation urine Urine Sample centrifuge Centrifugation urine->centrifuge spike Spike Internal Standard centrifuge->spike spe Solid Phase Extraction (SPE) spike->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography (LC) Separation reconstitute->lc ms Tandem Mass Spectrometry (MS/MS) Detection lc->ms data Data Acquisition ms->data linearity Linearity & Range data->linearity accuracy Accuracy data->accuracy precision Precision data->precision lod_loq LOD & LOQ data->lod_loq specificity Specificity data->specificity stability Stability data->stability

Figure 1. A generalized workflow for the validation of an analytical method for this compound in urine.

References

Unraveling Antibody Specificity: A Comparative Analysis of Cocaine Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the cross-reactivity of commercial cocaine immunoassays reveals varying levels of specificity for cocaine and its major metabolites. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of antibody performance, supported by experimental data, to aid in the selection and interpretation of immunoassay results.

Introduction

Immunoassays are a cornerstone of high-throughput screening for cocaine use. Their efficacy hinges on the specificity of the antibodies employed, which are designed to detect the primary urinary metabolite of cocaine, benzoylecgonine (B1201016) (BE). However, the potential for these antibodies to cross-react with cocaine itself and other metabolites can influence the accuracy and interpretation of screening results. It is important to note that "Erythroxytriol P" is a natural diterpenoid and not a known metabolite of cocaine; therefore, it is not included in this comparative analysis. This guide focuses on the cross-reactivity profiles of commonly used cocaine immunoassays with established cocaine metabolites.

Comparative Cross-Reactivity Data

The cross-reactivity of cocaine immunoassays is a critical performance characteristic. The following table summarizes the percentage of cross-reactivity of various cocaine metabolites and related compounds with antibodies in widely used commercial enzyme immunoassays (EIA), such as the DRI™ Cocaine Metabolite Assay and the Emit® II Plus Cocaine Metabolite Assay. The data is typically normalized to benzoylecgonine, which is set at 100% reactivity.

CompoundDRI™ Cocaine Metabolite Assay (150 ng/mL Cutoff) Cross-Reactivity (%)[1]Emit® II Plus Cocaine Metabolite Assay (300 ng/mL Cutoff) Concentration to Equal Cutoff (ng/mL)[2]STC Cocaine Metabolite MICRO-PLATE EIA Cross-Reactivity (%)[3]
Benzoylecgonine 100 300 100
Cocaine0.640 - 119>12.9
Cocaethylene (B1209957)0.5-13.8
Ecgonine (B8798807)Negative at 10,000 ng/mLNegative at 10,000 ng/mL-
Ecgonine Methyl EsterNegative at 100,000 ng/mLNegative at 10,000 ng/mL-

Note: For the Emit® II Plus assay, the value represents the concentration of the compound required to produce a result equivalent to the 300 ng/mL benzoylecgonine cutoff.

Experimental Protocols

The determination of cross-reactivity is a crucial component of immunoassay validation. The methodologies employed in the cited data generally adhere to the following principles:

Principle of the Assay:

Most commercial cocaine screening assays are homogeneous enzyme immunoassays. The underlying principle is a competition between the drug present in the urine sample and a drug analog labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for a limited number of antibody binding sites. When the drug is present in the sample, it binds to the antibody, leaving the enzyme-labeled drug analog free to react. The resulting enzyme activity is directly proportional to the concentration of the drug in the sample. The change in absorbance due to the enzymatic reaction is measured spectrophotometrically at 340 nm.

Experimental Workflow:

Experimental workflow for determining cross-reactivity.

Detailed Methodology:

  • Preparation of Test Samples: Drug-free urine is fortified with known concentrations of the cocaine metabolite being tested.

  • Assay Procedure:

    • The assay is typically performed on an automated clinical chemistry analyzer.

    • A small volume of the urine sample (e.g., 3.2 µL for DRI assay) is mixed with the antibody reagent and the enzyme conjugate reagent.

    • The reaction mixture is incubated at a constant temperature, usually 37°C.

  • Data Analysis:

    • The rate of absorbance change is measured and compared to the rate of a calibrator solution containing a known concentration of benzoylecgonine (e.g., 150 ng/mL or 300 ng/mL).

    • Cross-reactivity is determined by identifying the concentration of the test compound that produces a response equivalent to the benzoylecgonine cutoff calibrator.

    • The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (Concentration of Benzoylecgonine at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100

Logical Relationship of Cross-Reactivity Comparison

The following diagram illustrates the logical flow of comparing the cross-reactivity of different cocaine metabolites in an immunoassay.

Cross_Reactivity_Comparison cluster_metabolites Cocaine Metabolites cluster_reactivity Binding Affinity Cocaine_Antibody Cocaine Antibody (Immunoassay) Benzoylecgonine Benzoylecgonine (Primary Target) Cocaine_Antibody->Benzoylecgonine 100% Reactivity Cocaine Cocaine Cocaine_Antibody->Cocaine Cocaethylene Cocaethylene Cocaine_Antibody->Cocaethylene Other_Metabolites Other Metabolites (e.g., Ecgonine) Cocaine_Antibody->Other_Metabolites High_Reactivity High Benzoylecgonine->High_Reactivity Low_Reactivity Low to Moderate Cocaine->Low_Reactivity Cocaethylene->Low_Reactivity Negligible_Reactivity Negligible Other_Metabolites->Negligible_Reactivity

Logical flow of cocaine antibody cross-reactivity.

Conclusion

The data presented in this guide highlights the high specificity of commercial cocaine immunoassays for their intended target, benzoylecgonine. While cross-reactivity with cocaine and cocaethylene is observed, it is generally low. Other metabolites, such as ecgonine and ecgonine methyl ester, show negligible cross-reactivity. Understanding these cross-reactivity profiles is paramount for the accurate interpretation of presumptive positive results and for guiding confirmatory testing strategies. Researchers and professionals in drug development should consider these performance characteristics when selecting an immunoassay for their specific needs.

References

A Comparative Guide to the In Vitro Neurotoxicity of Erythroxytriol P

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no public scientific studies directly assessing the in vitro neurotoxicity of Erythroxytriol P were identified. The following guide is a hypothetical comparison designed to illustrate the methodologies and data presentation that would be used in such an assessment. Data for this compound is illustrative, while comparative data for the known neurotoxin, Rotenone, is based on existing research to provide a realistic benchmark.

This guide provides a comparative framework for evaluating the potential neurotoxic effects of this compound in vitro. For this purpose, its hypothetical toxicological profile is compared against Rotenone, a well-characterized mitochondrial complex I inhibitor known to induce neurotoxicity.[1] The experimental data presented herein for this compound is for illustrative purposes, outlining a standard approach for neurotoxicity assessment for novel compounds.

Comparative Neurotoxicity Data

The following table summarizes the hypothetical dose-dependent effects of this compound and the reported effects of Rotenone on key indicators of neurotoxicity in a human neuroblastoma cell line (e.g., SH-SY5Y), a common model in neurotoxicology research.[1][2]

ParameterThis compound (Hypothetical Data)Rotenone (Published Data)AssayCell Line
Cell Viability (IC₅₀) 75 µM0.25 µM[1]MTT AssayDifferentiated SH-SY5Y
LDH Release (EC₅₀) 90 µM0.5 µMLDH AssayDifferentiated SH-SY5Y
Reactive Oxygen Species (ROS) Production 2.5-fold increase at 75 µMSignificant increase at 0.25 µMDCFH-DA AssayDifferentiated SH-SY5Y
Caspase-3/7 Activation 3-fold increase at 75 µMSignificant increase at 0.25 µM[1]Caspase-Glo 3/7 AssayDifferentiated SH-SY5Y
Mitochondrial Membrane Potential (ΔΨm) Decrease observed at 50 µMDecrease observed at 0.1 µMJC-1 StainingDifferentiated SH-SY5Y

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Cell Culture and Differentiation

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Differentiation: To induce a more neuron-like phenotype, cells are treated with 10 µM retinoic acid for 5-7 days prior to neurotoxicity experiments.

2. Cell Viability Assessment (MTT Assay)

  • Differentiated SH-SY5Y cells are seeded in 96-well plates.

  • Cells are treated with varying concentrations of this compound or Rotenone for 24 hours.

  • MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours.

  • The formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the untreated control.

3. Cytotoxicity Assessment (LDH Assay)

  • Following treatment as described above, the culture supernatant is collected.

  • Lactate dehydrogenase (LDH) activity in the supernatant is measured using a commercially available LDH cytotoxicity kit.

  • Absorbance is read at 490 nm. LDH release is indicative of cell membrane damage.

4. Measurement of Intracellular ROS (DCFH-DA Assay)

  • Treated cells are incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.

  • DCFH-DA is oxidized by ROS to the fluorescent compound dichlorofluorescein (DCF).

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

5. Apoptosis Assessment (Caspase-Glo 3/7 Assay)

  • Caspase-3/7 activity is measured using the Caspase-Glo 3/7 assay kit.

  • The reagent, which contains a luminogenic caspase-3/7 substrate, is added to the treated cells.

  • After incubation, the luminescence, which is proportional to caspase activity, is measured.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for this compound-induced neurotoxicity.

G cluster_0 In Vitro Neurotoxicity Workflow cluster_1 Endpoint Assays cluster_2 Data Analysis start SH-SY5Y Cell Culture diff Differentiation with Retinoic Acid start->diff treat Treatment with this compound / Rotenone diff->treat mtt MTT Assay (Viability) treat->mtt ldh LDH Assay (Cytotoxicity) treat->ldh ros ROS Assay treat->ros caspase Caspase 3/7 Assay treat->caspase mito Mitochondrial Potential treat->mito analysis IC50/EC50 Calculation & Statistical Analysis mtt->analysis ldh->analysis ros->analysis caspase->analysis mito->analysis report Comparative Report Generation analysis->report

Experimental workflow for in vitro neurotoxicity assessment.

G cluster_pathway Hypothetical Pathway for this compound Neurotoxicity cluster_cell compound This compound mito_dys Mitochondrial Dysfunction compound->mito_dys ros Increased ROS Production mito_dys->ros ox_stress Oxidative Stress ros->ox_stress caspase_act Caspase Activation ox_stress->caspase_act apoptosis Apoptosis caspase_act->apoptosis

Hypothetical signaling pathway for this compound.

G cluster_comparison Comparative Neurotoxic Effects erythoxytriol This compound (Hypothetical) - Moderate mitochondrial impairment - Moderate ROS increase - Apoptosis at higher concentrations outcome {Outcome|Neuronal Cell Death} erythoxytriol->outcome Higher IC50 rotenone Rotenone (Known Neurotoxin) - Potent mitochondrial complex I inhibition - High ROS production - Apoptosis at low concentrations rotenone->outcome Lower IC50

Logical comparison of neurotoxic effects.

References

Comparative Binding Affinity of Dopamine Transporter Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of various compounds to the dopamine (B1211576) transporter (DAT) is crucial for the development of novel therapeutics for a range of neurological and psychiatric disorders. This guide provides a comparative analysis of the binding affinities of several well-characterized DAT ligands. While this guide aims to be comprehensive, it is important to note that specific binding affinity data for Erythroxytriol P to the dopamine transporter is not available in the current scientific literature. One source suggests this compound, a natural product found in Erythroxylum cuneatum, is believed to be a precursor to cocaine and possesses a tropane (B1204802) skeleton, indicating it may interact with neurotransmitter systems, though detailed pharmacological studies are lacking[1].

The dopamine transporter is a key regulator of dopamine levels in the synapse and is a primary target for both therapeutic drugs and substances of abuse.[2][3][4] The affinity of a ligand for DAT is a critical determinant of its potency and duration of action.[5]

Comparative Binding Affinities of Selected DAT Ligands

The binding affinities of various compounds to the dopamine transporter are typically determined through in vitro radioligand binding assays or dopamine uptake inhibition assays. The data presented below are Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, which are inversely related to binding affinity (i.e., a lower value indicates a higher affinity).

CompoundBinding Affinity (Ki or IC50 in nM)SpeciesAssay TypeReference
Cocaine~100 - 500Varies (Human, Rat)[3H]WIN 35,428 Binding / [3H]Dopamine Uptake Inhibition
Methylphenidate (dl-threo)~100 - 300Rat[3H]WIN 35,428 Binding
Dexmethylphenidate (d-threo)Higher affinity than l-threo isomerNot SpecifiedNot Specified
Benztropine8.5 - 6370Not SpecifiedVaried
JHW 007 (Benztropine analog)9 - 26COS-7 cells expressing DAT[3H]CFT Binding / [3H]Dopamine Uptake Inhibition
Nomifensine15Human[3H]BTCP Binding
GBR 129095Human[3H]BTCP Binding

Experimental Protocols

The determination of binding affinity to the dopamine transporter is a fundamental aspect of neuropharmacology research. The following are detailed methodologies for two common experimental approaches.

Radioligand Binding Assay

This method directly measures the interaction of a radiolabeled ligand with the dopamine transporter, typically in membrane preparations from brain tissue or cells expressing the transporter.

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue or cells in lysis buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend membranes in assay buffer prep2->prep3 assay1 Incubate membranes with radioligand and varying concentrations of test compound prep3->assay1 assay2 Separate bound from free radioligand (e.g., rapid filtration) assay1->assay2 assay3 Quantify radioactivity of bound ligand assay2->assay3 analysis1 Determine specific binding assay3->analysis1 analysis2 Generate competition curve analysis1->analysis2 analysis3 Calculate IC50 and Ki values analysis2->analysis3 G cluster_prep Cell/Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Culture cells expressing DAT or prepare synaptosomes from brain tissue prep2 Plate cells or suspend synaptosomes in physiological buffer prep1->prep2 assay1 Pre-incubate cells/synaptosomes with test compound prep2->assay1 assay2 Initiate uptake by adding [3H]dopamine assay1->assay2 assay3 Terminate uptake after a short incubation period (e.g., by rapid filtration) assay2->assay3 analysis1 Quantify intracellular [3H]dopamine assay3->analysis1 analysis2 Generate inhibition curve analysis1->analysis2 analysis3 Calculate IC50 value analysis2->analysis3 G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine DA_cleft Extracellular Dopamine DA->DA_cleft Release DAT Dopamine Transporter (DAT) Ligand DAT Ligand (e.g., this compound) Ligand->DAT Binding & Inhibition DA_cleft->DAT Reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor Binding Signaling Postsynaptic Signaling DA_receptor->Signaling Activation

References

A Comparative Analysis of the Metabolism of Ecgonine Methyl Ester and the Unidentified Compound "Erythroxytriol P"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no evidence of a cocaine metabolite identified as "Erythroxytriol P." Extensive searches for this compound in scientific databases and publications have yielded no results, suggesting that "this compound" may be a misnomer, a typographical error, or a compound not yet described in the metabolism of cocaine. Consequently, a direct comparative analysis of its metabolism with that of ecgonine (B8798807) methyl ester is not feasible at this time.

This guide will therefore provide a detailed examination of the metabolism of ecgonine methyl ester (EME) , a well-established and significant metabolite of cocaine. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals. Should information regarding "this compound" become available, this guide can be updated to include a direct comparison.

Ecgonine Methyl Ester: A Major Metabolite of Cocaine

Ecgonine methyl ester is a primary hydrolytic metabolite of cocaine and serves as a crucial biomarker for identifying cocaine use.[1] It is one of the two major metabolites of cocaine, alongside benzoylecgonine (B1201016).[2]

Metabolic Pathway of Ecgonine Methyl Ester

The formation of ecgonine methyl ester from cocaine occurs primarily through the enzymatic hydrolysis of the benzoyl ester linkage of the cocaine molecule. This process is catalyzed by specific enzymes present in the blood and liver.

The primary enzymatic pathways for the formation of ecgonine methyl ester are:

  • Plasma Cholinesterase (Butyrylcholinesterase): This enzyme, present in blood plasma, rapidly hydrolyzes cocaine to form ecgonine methyl ester and benzoic acid.[3]

  • Liver Carboxylesterases (hCE-2): Human carboxylesterase 2 (hCE-2) in the liver also plays a significant role in the hydrolysis of cocaine to ecgonine methyl ester.[4]

It is important to note that ecgonine methyl ester itself can be further metabolized through hydrolysis to ecgonine.[5]

cluster_0 Primary Metabolic Pathways of Cocaine Cocaine Cocaine EME Ecgonine Methyl Ester Cocaine->EME Plasma Cholinesterase (Butyrylcholinesterase) Liver Carboxylesterase (hCE-2) Benzoylecgonine Benzoylecgonine Cocaine->Benzoylecgonine Spontaneous Hydrolysis (in vitro) Liver Carboxylesterase (hCE-1) Ecgonine Ecgonine EME->Ecgonine Hydrolysis BenzoicAcid Benzoic Acid Benzoylecgonine->Ecgonine Hydrolysis

Caption: Metabolic pathways of cocaine leading to the formation of ecgonine methyl ester.

Quantitative Data on Ecgonine Methyl Ester Metabolism

The following table summarizes key quantitative parameters related to the metabolism and excretion of ecgonine methyl ester. Due to the lack of information, no data can be presented for "this compound".

ParameterEcgonine Methyl EsterThis compound
Urinary Excretion (% of Cocaine Dose) 26% to 60%No data available
Elimination Half-life (in urine) Approximately 4.2 hoursNo data available
Enzymes Involved in Formation Plasma Cholinesterase, Liver Carboxylesterase (hCE-2)No data available

Experimental Protocols for the Analysis of Ecgonine Methyl Ester

The detection and quantification of ecgonine methyl ester in biological matrices are crucial for forensic toxicology and clinical research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting ecgonine methyl ester from biological samples like urine or plasma is solid-phase extraction.

Protocol:

  • Sample Pre-treatment: Acidify the plasma or urine sample.

  • SPE Column Conditioning: Condition a mixed-mode SPE column (e.g., Bond Elut Certify) with methanol (B129727) followed by a buffer.

  • Sample Loading: Apply the pre-treated sample to the conditioned SPE column.

  • Washing: Wash the column with a series of solvents to remove interfering substances. A typical wash sequence might include deionized water, an acidic buffer, and a non-polar organic solvent.

  • Elution: Elute the ecgonine methyl ester from the column using a mixture of a volatile organic solvent and a small amount of a basic modifier (e.g., dichloromethane-isopropanol with ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for instrumental analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the confirmation and quantification of ecgonine methyl ester.

Protocol:

  • Derivatization (Optional but common): To improve chromatographic properties and sensitivity, the extracted ecgonine methyl ester can be derivatized. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms a tert-butyldimethylsilyl (TBDMS) derivative.

  • GC Separation:

    • Column: Use a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start with an initial oven temperature, followed by a temperature ramp to a final temperature to ensure good separation of the analyte from other components.

  • MS Detection:

    • Ionization: Electron ionization (EI) is typically used.

    • Acquisition Mode: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the ecgonine methyl ester derivative.

cluster_workflow GC-MS Analysis Workflow for Ecgonine Methyl Ester BiologicalSample Biological Sample (Urine, Plasma) SPE Solid-Phase Extraction (SPE) BiologicalSample->SPE Derivatization Derivatization (e.g., with MTBSTFA) SPE->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: A typical experimental workflow for the analysis of ecgonine methyl ester.

Conclusion

Ecgonine methyl ester is a well-characterized and significant metabolite of cocaine, formed through enzymatic hydrolysis in the blood and liver. Its detection and quantification are essential in forensic and clinical settings. In contrast, the compound "this compound" is not a recognized metabolite of cocaine based on current scientific literature. Therefore, a direct comparison of their metabolic pathways and properties is not possible. Researchers and professionals in the field should rely on established knowledge of cocaine metabolism, which prominently features ecgonine methyl ester and benzoylecgonine as the primary metabolites. Future research may uncover novel metabolites, but as of now, "this compound" remains unidentified in this context.

References

Head-to-head comparison of Erythroxytriol P and tropacocaine activity

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Tropacocaine and Cocaine Activity

An Important Note on "Erythroxytriol P": Initial searches for "this compound" did not yield a clearly identified compound with well-documented pharmacological activity comparable to tropacocaine. There is conflicting information regarding its origin and chemical nature, and a lack of experimental data precludes a direct scientific comparison. Therefore, this guide provides a comparative analysis of tropacocaine and the structurally related, well-characterized compound, cocaine. This serves as a template for how such a comparison should be structured, adhering to the specified requirements for data presentation, experimental protocols, and visualization for a scientific audience.

Introduction

Tropacocaine and cocaine are tropane (B1204802) alkaloids, with cocaine being a well-known psychostimulant and local anesthetic.[1] Tropacocaine, also found in coca leaves or synthesized, shares a structural relationship with cocaine but exhibits a different pharmacological profile.[2][3][4] While both compounds act as local anesthetics by blocking voltage-gated sodium channels, their potencies and effects on monoamine transporters differ significantly.[5] This guide provides a detailed, data-driven comparison of their activities, focusing on their mechanisms of action as local anesthetics and as monoamine reuptake inhibitors.

Quantitative Data Comparison: Monoamine Transporter Inhibition

The primary mechanism behind the psychostimulant effects of cocaine and related compounds is the inhibition of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (5-HT) transporters. The following table summarizes the inhibitory activity of tropacocaine and cocaine on the synaptosomal uptake of these monoamines. A higher IC₅₀ value indicates lower potency.

CompoundDopamine (DAT) IC₅₀Norepinephrine (NET) IC₅₀Serotonin (5-HT) IC₅₀
Cocaine Less PotentMore PotentMore Potent
Tropacocaine More PotentLess PotentLess Potent

Note: This qualitative comparison is based on findings that tropacocaine is far less potent than cocaine in inhibiting [3H]NE and [3H]5HT accumulation, while amphetamine was more potent than cocaine at the dopamine transporter, and tropacocaine was far less potent. Specific IC₅₀ values can vary between studies and experimental conditions.

Mechanism of Action: Local Anesthetic Effects

Both tropacocaine and cocaine exert local anesthetic effects by blocking voltage-gated sodium channels in neuronal membranes. This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and propagation of action potentials. This leads to a reversible loss of sensation in the area of application. While the fundamental mechanism is the same, tropacocaine is reported to be less potent as a local anesthetic compared to cocaine.

Mechanism of Action: Psychostimulant Effects

The psychostimulant properties of these compounds are primarily attributed to their ability to block the reuptake of dopamine in the synaptic cleft, leading to an accumulation of dopamine and enhanced dopaminergic signaling. Cocaine is a non-selective inhibitor of monoamine transporters, while tropacocaine also demonstrates activity at these sites, albeit with a different potency profile. Some reports suggest tropacocaine has about 10% of the stimulant potency of cocaine.

Below is a diagram illustrating the mechanism of dopamine reuptake inhibition.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA Dopamine DA_vesicle->DA Release DA_receptor Dopamine Receptors Signal Signal Propagation DA_receptor->Signal DA->DAT Reuptake DA->DA_receptor Binding Tropacocaine Tropacocaine / Cocaine Tropacocaine->DAT Inhibition

Caption: Mechanism of Dopamine Reuptake Inhibition by Tropacocaine/Cocaine.

Experimental Protocols

Voltage-Gated Sodium Channel Blockade Assay (Patch-Clamp Electrophysiology)

This protocol is used to determine the local anesthetic activity of a compound by measuring its ability to block sodium currents in isolated neurons or cells expressing sodium channels.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound for voltage-gated sodium channels.

  • Cell Preparation: Use a cell line stably expressing a specific subtype of voltage-gated sodium channel (e.g., Nav1.7) such as HEK-293 cells.

  • Whole-Cell Patch-Clamp Procedure:

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

    • The cell's membrane potential is held at a negative potential (e.g., -120 mV) to keep the sodium channels in a resting state.

    • A depolarizing voltage step (e.g., to -10 mV) is applied to elicit an inward sodium current, which is recorded as the control.

    • The test compound (e.g., tropacocaine or cocaine) is perfused over the cell at various concentrations.

    • The sodium current is measured again in the presence of the compound.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC₅₀ value.

Dopamine Transporter (DAT) Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a compound to the dopamine transporter.

  • Objective: To determine the inhibitory constant (Kᵢ) of the test compound for the dopamine transporter.

  • Materials:

    • Cell membranes from a cell line expressing the human dopamine transporter (hDAT), such as HEK293 cells.

    • A radioligand that binds to DAT, such as [³H]WIN 35,428.

    • Test compounds (tropacocaine, cocaine).

  • Procedure:

    • In a multi-well plate, a fixed concentration of cell membranes and radioligand are incubated with varying concentrations of the test compound.

    • The mixture is incubated to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.

    • The radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. The IC₅₀ (concentration of the compound that displaces 50% of the radioligand) is determined and converted to a Kᵢ value.

Below is a diagram illustrating the workflow for comparing local anesthetic and psychoactive properties.

cluster_0 Local Anesthetic Activity cluster_1 Psychoactive Activity Start Compound Selection (Tropacocaine vs. Cocaine) A1 Sodium Channel Blockade Assay Start->A1 B1 DAT Binding Assay Start->B1 A2 Determine IC50 A1->A2 Compare Compare Potency and Efficacy A2->Compare B2 Determine Ki B1->B2 B2->Compare Conclusion Pharmacological Profile Conclusion Compare->Conclusion

Caption: Experimental workflow for comparing local anesthetic and psychoactive activities.

Conclusion

This comparative guide demonstrates that while tropacocaine and cocaine are structurally similar tropane alkaloids with local anesthetic properties, their pharmacological profiles, particularly concerning their interaction with monoamine transporters, are distinct. Cocaine is a more potent inhibitor of norepinephrine and serotonin reuptake, whereas evidence suggests tropacocaine is a less potent psychostimulant. A thorough evaluation using standardized experimental protocols, as outlined above, is crucial for delineating the specific activities of such compounds for research and drug development purposes.

References

Safety Operating Guide

Proper Disposal of Erythroxytriol P: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel handling Erythroxytriol P must adhere to stringent disposal procedures due to its potential classification as a controlled substance analogue and the absence of comprehensive safety data. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards.

Key Safety and Disposal Information

Due to its potential pharmacological activity and lack of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous substance. All disposal procedures must comply with local, state, and federal regulations for hazardous and potentially controlled chemical waste.

ParameterGuidelineCitation
Waste Classification Treat as a hazardous chemical waste. Given its reported "cocaine-like activity," it may be considered a controlled substance analogue and require management as such.
Primary Disposal Method Incineration by a licensed hazardous waste disposal facility. This is the recommended method for rendering controlled substances "non-retrievable" as per DEA guidelines.[1]
Secondary Disposal Method In the absence of incineration, consult with a DEA-registered reverse distributor for proper management and disposal.[1][2][3]
Personal Protective Equipment (PPE) Wear standard laboratory PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
Spill Management In case of a spill, absorb the material with an inert, non-combustible absorbent and place it in a sealed, labeled container for hazardous waste disposal.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Clearly label all waste containers with "Hazardous Waste: this compound".

  • Segregate this compound waste from other laboratory waste streams to avoid accidental mixing and potential unknown chemical reactions.

2. Packaging and Storage:

  • Store all this compound waste in sealed, leak-proof, and chemically compatible containers.

  • The storage area should be secure and accessible only to authorized personnel.

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of this compound waste.

  • Provide the EHS department with all available information on the compound.

  • The EHS department will coordinate with a licensed hazardous waste disposal company or a DEA-registered reverse distributor.

4. Documentation:

  • Maintain a detailed record of the amount of this compound waste generated and the date of disposal.

  • If managed as a controlled substance, meticulous record-keeping, including the use of DEA Form 41 for surrendered drugs, is required.[1]

Experimental Workflow for Disposal

References

Navigating the Safe Handling of Erythroxytriol P: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of novel compounds like Erythroxytriol P into the laboratory workflow necessitates a robust understanding of safe handling and disposal practices. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

This compound, a diterpenoid natural product, is increasingly a subject of scientific inquiry.[1][2] While comprehensive safety data remains under development, a proactive and cautious approach to handling is paramount. This document outlines the recommended personal protective equipment (PPE), handling procedures, and disposal protocols based on best practices for managing chemical compounds with undefined hazard profiles.

Immediate Safety and Handling Protocols

Given the limited availability of a comprehensive Safety Data Sheet (SDS), this compound should be handled as a substance of unknown toxicity.[3][4] All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] Standard laboratory safe handling practices, such as avoiding skin and eye contact and preventing ingestion, must be strictly adhered to.

Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesFull-length lab coatRecommended: N95 respirator if not in a fume hood
Conducting reactions and purifications Chemical splash goggles or face shieldNitrile or neoprene glovesChemical-resistant apron over a full-length lab coatOperations must be conducted in a chemical fume hood
Handling solid compound Safety glasses with side shieldsNitrile or neoprene glovesFull-length lab coatRecommended: N95 respirator if handling fine powders outside of a fume hood
Waste disposal Chemical splash gogglesNitrile or neoprene glovesChemical-resistant apron over a full-length lab coatNot generally required if handling sealed waste containers

Experimental Protocols: A Proactive Stance on Safety

Detailed experimental protocols should incorporate these safety measures at every step. For instance, when preparing a stock solution of this compound, the protocol should explicitly state the requirement to perform the weighing and dissolution within a chemical fume hood, wearing the appropriate PPE as detailed above.

Visualizing Safety Workflows

To further clarify the procedural steps for safe handling, the following diagrams illustrate the recommended workflows.

PPE_Selection_Workflow start Start: Handling this compound task_assessment Assess the Task: - Weighing - Solution Prep - Reaction start->task_assessment ppe_solids PPE for Solids: - Lab Coat - Gloves (Nitrile/Neoprene) - Safety Glasses task_assessment->ppe_solids Handling Solids ppe_liquids PPE for Liquids: - Lab Coat - Gloves (Nitrile/Neoprene) - Goggles/Face Shield - Chemical Apron task_assessment->ppe_liquids Handling Liquids fume_hood Work in a Chemical Fume Hood ppe_solids->fume_hood ppe_liquids->fume_hood end Proceed with Experiment fume_hood->end

Caption: PPE Selection Workflow for this compound.

Disposal Plan: Managing this compound Waste

Until a comprehensive hazard assessment is complete, all waste containing this compound, including contaminated consumables, should be treated as hazardous chemical waste.

Waste Segregation and Disposal Workflow

Proper segregation of waste is crucial to ensure safe and compliant disposal. The following table outlines the disposal plan for different types of waste generated during the handling of this compound.

Waste TypeContainerDisposal Procedure
Solid Waste (contaminated gloves, weigh paper, etc.) Labeled, sealed hazardous waste bagDispose of through the institution's hazardous waste management program.
Liquid Waste (unused solutions, reaction mixtures) Labeled, sealed, and chemically compatible hazardous waste containerDispose of through the institution's hazardous waste management program.
Sharps (contaminated needles, Pasteur pipettes) Puncture-resistant sharps container labeled as hazardous wasteDispose of through the institution's hazardous waste management program.

The following diagram illustrates the logical flow for the disposal of this compound waste.

Disposal_Workflow start Waste Generation waste_type Identify Waste Type: - Solid - Liquid - Sharps start->waste_type solid_waste Solid Waste: - Seal in labeled bag waste_type->solid_waste Solid liquid_waste Liquid Waste: - Collect in labeled, sealed container waste_type->liquid_waste Liquid sharps_waste Sharps Waste: - Place in sharps container waste_type->sharps_waste Sharps hazardous_disposal Dispose as Hazardous Waste solid_waste->hazardous_disposal liquid_waste->hazardous_disposal sharps_waste->hazardous_disposal end Disposal Complete hazardous_disposal->end

Caption: Disposal Workflow for this compound Waste.

By adhering to these stringent safety protocols, researchers can confidently work with this compound while minimizing potential risks. This commitment to safety not only protects individuals but also fosters a culture of responsibility and excellence in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.